Bicyclo[3.3.1]nonane-3,7-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-2-6-1-7(4-8)5-9(11)3-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCULSOJJAIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349144 | |
| Record name | bicyclo[3.3.1]nonane-3,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-15-0 | |
| Record name | bicyclo[3.3.1]nonane-3,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Bicyclo[3.3.1]nonane-3,7-dione via a Robinson Annulation Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.3.1]nonane framework is a key structural motif present in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it a highly attractive target in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of a robust synthetic route to a core derivative, bicyclo[3.3.1]nonane-3,7-dione, employing a Robinson annulation-type strategy. The synthesis proceeds via a double intramolecular aldol condensation of a key acyclic precursor, diethyl 2,4-diacetyl-3-phenylpentanedioate. This document details the experimental protocols for the synthesis of the precursor and its subsequent cyclization, presents quantitative data in a clear tabular format, and provides visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.
Introduction
The bicyclo[3.3.1]nonane skeleton is a bridged carbocyclic system that has garnered significant attention from the synthetic and medicinal chemistry communities. Its unique conformational properties and the ability to introduce diverse functionalities at multiple positions make it a privileged scaffold in the design of novel therapeutics. The synthesis of substituted bicyclo[3.3.1]nonane-3,7-diones, in particular, offers versatile intermediates for the elaboration into more complex molecular architectures.
While the classical Robinson annulation is a powerful tool for the construction of six-membered rings, its direct application to the synthesis of the bicyclo[3.3.1]nonane core is not straightforward. However, the underlying principles of the Robinson annulation, which involve a Michael addition followed by an aldol condensation, can be adapted. The strategy detailed herein utilizes a tandem intramolecular aldol condensation of a meticulously designed acyclic precursor, which can be conceptually linked to the ring-closing principles of the Robinson annulation. This approach provides a reliable and efficient pathway to the this compound core.
Synthetic Pathway Overview
The synthesis of the target this compound derivative is achieved through a two-step process:
-
Synthesis of the Acyclic Precursor: The key intermediate, diethyl 2,4-diacetyl-3-phenylpentanedioate, is synthesized via a base-catalyzed condensation reaction between ethyl acetoacetate and benzaldehyde.
-
Double Intramolecular Aldol Condensation: The purified acyclic precursor undergoes a base-mediated double intramolecular aldol condensation to yield the bicyclic dione. Subsequent hydrolysis and decarboxylation afford the target 1,5-diphenyl-bicyclo[3.3.1]nonane-3,7-dione.
Experimental Protocols
Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate
This procedure outlines the synthesis of the acyclic precursor required for the subsequent cyclization.
Materials:
-
Ethyl acetoacetate
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of ethyl acetoacetate (2.0 mol) and benzaldehyde (1.0 mol) is cooled in an ice-salt bath.
-
Piperidine (0.15 mol) is added dropwise with stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the mixture is allowed to stand at room temperature for 24 hours, during which it solidifies.
-
The solid mass is triturated with ethanol, filtered, and washed with cold ethanol to yield the crude product.
-
The crude product is recrystallized from ethanol to afford pure diethyl 2,4-diacetyl-3-phenylpentanedioate.
Synthesis of 1,5-Diphenyl-bicyclo[3.3.1]nonane-3,7-dione
This protocol details the double intramolecular aldol condensation of the precursor to form the target bicyclic dione.
Materials:
-
Diethyl 2,4-diacetyl-3-phenylpentanedioate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium and absolute ethanol), a solution of diethyl 2,4-diacetyl-3-phenylpentanedioate in ethanol is added.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The acidic solution is heated to effect hydrolysis and decarboxylation.
-
Upon cooling, the solid product precipitates and is collected by filtration.
-
The crude product is washed with water, saturated sodium bicarbonate solution, and finally with water again.
-
The product is dried and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 1,5-diphenyl-bicyclo[3.3.1]nonane-3,7-dione.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate
| Parameter | Value |
| Molecular Formula | C₁₉H₂₄O₆ |
| Molecular Weight | 348.39 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 118-120 °C |
| Yield | ~75% |
Table 2: Synthesis of 1,5-Diphenyl-bicyclo[3.3.1]nonane-3,7-dione
| Parameter | Value |
| Molecular Formula | C₂₃H₂₂O₂ |
| Molecular Weight | 330.42 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 290-292 °C |
| Yield | ~80% |
Table 3: Spectroscopic Data for 1,5-Diphenyl-bicyclo[3.3.1]nonane-3,7-dione
| Spectroscopy | Key Signals |
| ¹H NMR (CDCl₃, δ) | 7.20-7.40 (m, 10H, Ar-H), 3.05 (s, 4H, C2-H, C4-H, C6-H, C8-H), 2.50 (s, 2H, C9-H) |
| ¹³C NMR (CDCl₃, δ) | 210.5 (C=O), 141.2 (Ar-C), 128.6 (Ar-CH), 127.5 (Ar-CH), 126.8 (Ar-CH), 52.1 (C1, C5), 48.7 (C2, C4, C6, C8), 35.4 (C9) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2940 (C-H), 1710 (C=O), 1600, 1495 (C=C) |
Reaction Mechanism and Experimental Workflow
The formation of the this compound core proceeds through a fascinating cascade of intramolecular reactions, which can be visualized as a double aldol condensation.
The experimental workflow is designed for efficiency and purity, involving standard laboratory techniques.
Conclusion
This technical guide has detailed a reliable and efficient synthetic route to 1,5-diphenyl-bicyclo[3.3.1]nonane-3,7-dione, a valuable derivative of the bicyclo[3.3.1]nonane scaffold. The presented two-step synthesis, which leverages a double intramolecular aldol condensation, is a practical illustration of the principles of the Robinson annulation applied to the construction of complex bridged systems. The provided experimental protocols, quantitative data, and graphical representations of the mechanism and workflow are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in accessing this important class of molecules. The versatility of the this compound core as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential therapeutic applications.
Spectroscopic Profile of Bicyclo[3.3.1]nonane-3,7-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of bicyclo[3.3.1]nonane-3,7-dione, a bridged bicyclic compound of significant interest in synthetic and medicinal chemistry. The unique rigid structure of this dione makes it a valuable scaffold in the design of novel therapeutic agents. Understanding its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides standardized experimental protocols for these analyses.
Introduction to this compound
This compound is a symmetrical molecule with a chair-chair conformation being the most stable. Its rigid framework and the presence of two carbonyl groups make it a versatile building block in organic synthesis. Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by its simplicity due to the molecule's high symmetry.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1, H5 (bridgehead) | ~2.8 | Broad Singlet | - | 2H |
| H2, H4, H6, H8 (axial & equatorial) | ~2.5 | Multiplet | - | 8H |
| H9 (bridge) | ~2.0 | Multiplet | - | 2H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The broadness of the bridgehead proton signal is a characteristic feature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum is also simplified due to the molecule's symmetry.
| Carbon | Chemical Shift (δ, ppm) |
| C3, C7 (C=O) | ~210 |
| C1, C5 (bridgehead) | ~48 |
| C2, C4, C6, C8 | ~40 |
| C9 | ~32 |
Note: These are approximate chemical shifts. The carbonyl carbon signal is typically found in the downfield region of the spectrum.
Infrared (IR) Spectral Data
The IR spectrum provides key information about the functional groups present in the molecule.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O stretch (ketone) | ~1710 | Strong |
| C-H stretch (sp³ C-H) | 2850-3000 | Medium-Strong |
| C-H bend | 1400-1470 | Medium |
Note: The strong absorption around 1710 cm⁻¹ is a definitive indicator of the presence of a saturated cyclic ketone.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.
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Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
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Transfer the solution into a clean, dry 5 mm NMR tube using a pipette. The final solution height in the tube should be approximately 4-5 cm.
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Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
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Tune and match the probe for both the ¹H and ¹³C frequencies.
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For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption signals.
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Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum and the chemical shifts in both spectra to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., chloroform) for thin-film preparation
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die (for KBr pellet method)
-
Salt plates (e.g., NaCl or KBr) and holder (for thin-film method)
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar. The mixture should be a fine, homogeneous powder.
-
Transfer a portion of the powder into the pellet-forming die.
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Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to correlation charts to identify the functional groups present. Pay close attention to the strong C=O stretching frequency.
-
Experimental Workflow and Data Analysis Logic
The following diagrams illustrate the logical flow of the spectroscopic characterization process.
Caption: Experimental workflow for the spectroscopic characterization.
Caption: Logical relationship between spectroscopic data and structural elucidation.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Bicyclo[3.3.1]nonane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of bicyclo[3.3.1]nonane-3,7-dione. Due to the absence of a publicly available, detailed mass spectrum for this specific compound, this document outlines a theoretically derived fragmentation pathway based on established principles of mass spectrometry for cyclic ketones. The guide also includes a generalized experimental protocol for acquiring such data.
Introduction
This compound (C₉H₁₂O₂) is a bicyclic dione with a molecular weight of 152.19 g/mol . Its rigid, caged structure dictates a unique fragmentation behavior under electron ionization. Understanding this fragmentation is crucial for its identification and structural elucidation in complex mixtures, which is of significant interest in synthetic chemistry and drug development. The fragmentation of cyclic ketones is primarily driven by alpha-cleavage and subsequent rearrangement reactions, often involving the loss of small, stable neutral molecules.
Proposed Mass Spectrometry Fragmentation Data
| Proposed Fragment Ion | m/z | Proposed Neutral Loss | Estimated Relative Abundance |
| [C₉H₁₂O₂]⁺˙ (Molecular Ion) | 152 | - | Moderate |
| [C₈H₁₂O]⁺˙ | 124 | CO | Moderate to High |
| [C₇H₈O]⁺˙ | 108 | CO + CH₄ | Low |
| [C₇H₈]⁺˙ | 92 | 2CO + H₂O | Low |
| [C₆H₈O]⁺˙ | 96 | C₃H₄O | High |
| [C₆H₇]⁺ | 79 | C₃H₅O₂ | Moderate |
| [C₅H₅]⁺ | 65 | C₄H₇O₂ | Low to Moderate |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the ionization of one of the carbonyl oxygen atoms, forming a molecular ion (m/z 152). The subsequent fragmentation is likely to proceed through a series of alpha-cleavages and rearrangements, as depicted in the following diagram. A key fragmentation pathway for cyclic ketones involves the elimination of carbon monoxide (CO). For this compound, the successive loss of two CO molecules is a probable route. Another significant fragmentation pathway for bicyclic ketones is the retro-Diels-Alder reaction or similar concerted bond cleavages, leading to the expulsion of a stable neutral molecule.
A Technical Guide to the Theoretical and Computational Modeling of Bicyclo[3.3.1]nonane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying bicyclo[3.3.1]nonane-3,7-dione. This rigid bicyclic ketone is a key structural motif in various natural products and serves as a valuable scaffold in medicinal chemistry and materials science. Understanding its conformational landscape, electronic properties, and spectroscopic signatures through computational modeling is crucial for its application in drug design and the development of novel materials.
Conformational Analysis
The bicyclo[3.3.1]nonane framework is known for its conformational flexibility, primarily existing in three forms: a twin-chair (C₂ᵥ symmetry), a chair-boat (Cₛ symmetry), and a twin-boat (C₂ᵥ symmetry). For this compound, the introduction of the carbonyl groups significantly influences the stability of these conformers.
Computational studies on related bicyclo[3.3.1]nonane diones suggest a strong preference for the twin-chair conformation , which minimizes steric interactions. The chair-boat conformer is generally higher in energy, and the twin-boat conformer is typically the least stable due to significant transannular steric strain between the C3 and C7 positions.
The relative energies of these conformers can be accurately predicted using quantum mechanical calculations, as detailed in the protocols below.
Data Presentation
The following tables summarize representative quantitative data for the most stable twin-chair conformer of this compound, derived from computational models and experimental data from analogous structures.
Table 1: Predicted Geometric Parameters (Twin-Chair Conformer)
| Parameter | Atom(s) | Predicted Value (Å or °) |
| Bond Lengths | ||
| C=O | C3=O, C7=O | 1.21 Å |
| C-C (carbonyl) | C2-C3, C3-C4 | 1.52 Å |
| C-C (bridgehead) | C1-C2, C1-C8 | 1.54 Å |
| C-C (bridge) | C1-C9, C5-C9 | 1.53 Å |
| Bond Angles | ||
| O=C-C | O=C3-C2, O=C3-C4 | 121.5° |
| C-C-C (in ring) | C1-C2-C3 | 113.0° |
| C-CH₂-C (bridge) | C1-C9-C5 | 110.5° |
| Dihedral Angle | ||
| C2-C3-C4-C5 | -55.0° |
Note: These values are illustrative and should be confirmed by specific calculations or experimental data for this compound.
Table 2: Calculated Relative Energies of Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Twin-Chair | C₂ᵥ | 0.00 (Global Minimum) |
| Chair-Boat | Cₛ | ~ 3.5 - 5.0 |
| Twin-Boat | C₂ᵥ | > 7.0 |
Note: Energy ranges are estimated based on computational studies of similar bicyclo[3.3.1]nonane diones.
Table 3: Key Vibrational Frequencies (Calculated vs. Experimental)
| Vibrational Mode | Calculated (cm⁻¹) | Typical Experimental (cm⁻¹) |
| C=O Stretch (sym) | ~1725 | 1700 - 1725 |
| C=O Stretch (asym) | ~1710 | 1700 - 1725 |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 |
Note: Calculated frequencies are typically scaled to better match experimental values.
Experimental Protocols: Computational Modeling
A robust computational workflow is essential for the accurate prediction of the properties of this compound. Density Functional Theory (DFT) is the most common and reliable method for such studies.
Protocol 1: Conformational Search and Geometry Optimization
-
Initial Structure Generation : Generate 3D coordinates for the twin-chair, chair-boat, and twin-boat conformers using molecular modeling software.
-
Molecular Mechanics (MM) Optimization : Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.
-
DFT Geometry Optimization :
-
Method : Density Functional Theory (DFT).
-
Functional : A hybrid functional such as B3LYP or a modern functional like ωB97X-D for better inclusion of dispersion forces.
-
Basis Set : A Pople-style basis set like 6-31G(d) for initial optimizations, followed by a larger basis set such as 6-311+G(d,p) for final, more accurate geometries and energies.
-
Solvation Model : If studying the molecule in solution, employ an implicit solvation model like the Polarizable Continuum Model (PCM).
-
-
Frequency Analysis :
-
Perform a vibrational frequency calculation at the same level of theory as the final geometry optimization.
-
Purpose :
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To obtain zero-point vibrational energies (ZPVE) and thermal corrections for accurate energy comparisons.
-
To predict the theoretical infrared (IR) spectrum.
-
-
Protocol 2: Calculation of Spectroscopic Properties
-
Infrared (IR) Spectroscopy : The vibrational frequencies and intensities obtained from the frequency analysis (Protocol 1, Step 4) can be used to generate a theoretical IR spectrum. A scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) is often applied to the calculated frequencies to account for anharmonicity and method limitations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Method : Gauge-Independent Atomic Orbital (GIAO) method is standard.
-
Procedure : Using the DFT-optimized geometry, calculate the NMR chemical shieldings. These are then converted to chemical shifts by referencing against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Visualization of Computational Workflow
The following diagram illustrates the logical flow of a comprehensive computational study on this compound.
This structured approach ensures the systematic and accurate characterization of this compound, providing valuable insights for its application in scientific research and development.
Bicyclo[3.3.1]nonane-3,7-dione: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.1]nonane-3,7-dione is a bridged carbocyclic compound that serves as a versatile synthetic intermediate in organic chemistry. Its rigid, C2-symmetric framework has made it a valuable building block for the construction of more complex molecules, including natural products and pharmacologically active compounds. Derivatives of the bicyclo[3.3.1]nonane scaffold have shown a range of biological activities, including anticancer properties, highlighting the importance of this core structure in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its key quantitative data.
Historical Perspective
The bicyclo[3.3.1]nonane framework has been a subject of interest for over a century, with early investigations into its structure and synthesis dating back to the work of prominent chemists. While Hans Meerwein's contributions to the chemistry of bicyclic systems in the early 20th century were foundational, the first definitive synthesis of this compound itself was reported later. One of the earliest practical methods for the preparation of this specific dione was described by P. Nedenskov and colleagues. A significant and convenient synthesis was later reported in 1980, involving the oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol.[1] Over the years, various synthetic strategies have been developed, starting from a range of precursors, to afford this key dione.
Synthetic Pathways
Several synthetic routes to this compound have been established, each with its own advantages and starting materials. The following diagram illustrates some of the key conceptual pathways for its synthesis.
Caption: Key synthetic approaches to this compound.
Experimental Protocols
This section details selected experimental procedures for the synthesis of this compound and its precursors.
Synthesis of this compound from 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol[1]
This method provides a convenient route to the target dione through the oxidation of a diol precursor.
Experimental Workflow:
Caption: Workflow for the oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol.
Detailed Protocol:
A solution of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol in acetone is cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise with stirring, maintaining the temperature below 20 °C. The reaction is monitored by thin-layer chromatography. Upon completion, the excess oxidant is quenched by the addition of isopropanol. The mixture is then partitioned between ether and water. The aqueous layer is extracted with ether, and the combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography on silica gel or by crystallization.
Synthesis via Intramolecular Condensation of a Cyclooctanone Derivative[2]
This approach involves the formation of the bicyclic system through an intramolecular cyclization of a suitably substituted cyclooctanone precursor.
Experimental Protocol:
A cyclooctanone derivative, such as one bearing ester and keto functionalities at appropriate positions, is treated with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., tert-butanol or THF) to induce an intramolecular condensation reaction. The reaction mixture is typically stirred at room temperature or heated to effect cyclization. After the reaction is complete, it is quenched with a proton source (e.g., aqueous ammonium chloride) and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting bicyclo[3.3.1]nonane-dione derivative can then be further transformed if necessary to yield the parent this compound. A specific example involves the treatment of a cyclooctanone with [ReBr(CO)3(thf)]2 in the presence of TBAF, which proceeds through an intramolecular condensation to produce the bicyclo[3.3.1]nonane-dione in good yield.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties [3]
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 770-15-0 |
| Appearance | White to off-white powder |
| Melting Point | 140-142 °C |
Table 2: Spectroscopic Data [3][4][5][6][7]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 2.47–2.69 (m, 6H), 2.82–2.89 (m, 2H), 3.37–3.38 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 31.1 (t), 36.6 (t), 44.7 (d), 205.2 (s) |
| IR (paraffin mull, cm⁻¹) | 1690 (s, C=O), 1260 (m), 1215 (m), 1125 (m) |
Table 3: Synthetic Yields
| Synthetic Method | Starting Material | Yield (%) | Reference |
| Intramolecular Condensation | Cyclooctanone derivative | 79-93 | [2] |
| Oxidation | 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol | Not specified in abstract | [1] |
Biological Significance
While this compound itself has not been extensively studied for its biological activity, the bicyclo[3.3.1]nonane core is a prominent feature in a class of natural products known as polycyclic polyprenylated acylphloroglucinols (PPAPs).[8] Many of these natural products exhibit a wide range of biological activities, including anticancer, antiviral, and antidepressant effects.[8][9] The rigid bicyclic framework allows for a defined spatial arrangement of substituents, which is crucial for their interaction with biological targets. Therefore, this compound serves as a key starting material and structural motif for the development of novel therapeutic agents.
Conclusion
This compound is a fundamentally important molecule in synthetic organic chemistry. Its historical synthesis and the development of various efficient preparative routes have enabled its use as a versatile building block. The detailed experimental protocols and quantitative data provided in this guide offer valuable information for researchers in academia and industry. The established presence of the bicyclo[3.3.1]nonane core in numerous biologically active natural products underscores the continued importance of this dione in the pursuit of new drug candidates and other complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. This compound | C9H12O2 | CID 643315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
An In-depth Technical Guide to the Chemical Properties and Reactivity of the Carbonyl Groups in Bicyclo[3.3.1]nonane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.3.1]nonane-3,7-dione is a bridged bicyclic compound featuring two carbonyl groups that exhibit unique reactivity patterns owing to their spatial orientation and the rigid conformational nature of the bicyclic framework. This technical guide provides a comprehensive overview of the chemical properties and reactivity of these carbonyl groups, with a focus on reactions of interest to researchers in synthetic chemistry and drug development. This document details key transformations including reductions, nucleophilic additions, enolate chemistry, and oxidation reactions. Experimental protocols for seminal reactions are provided, and quantitative data are summarized for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
The bicyclo[3.3.1]nonane skeleton is a prevalent structural motif in a variety of natural products and biologically active molecules. This compound, in particular, serves as a versatile synthetic intermediate for the construction of more complex molecular architectures, including adamantane derivatives. The presence of two carbonyl groups within a conformationally restrained framework imparts distinct chemical characteristics that are not observed in acyclic or simple monocyclic ketones. Understanding the reactivity of these carbonyl groups is paramount for the strategic design of synthetic routes toward novel chemical entities. This guide aims to provide a detailed exploration of these properties for professionals engaged in chemical research and pharmaceutical development.
Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1] Its rigid structure is characterized by two fused cyclohexane rings, predominantly adopting a chair-chair conformation to minimize steric strain. This conformation places the carbonyl groups in a transannular orientation, influencing their accessibility to incoming reagents.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 770-15-0 | [1] |
Reactivity of the Carbonyl Groups
The carbonyl groups in this compound are susceptible to a range of chemical transformations typical of ketones, including reduction, nucleophilic addition, enolization, and oxidation. The stereochemical outcome of these reactions is often dictated by the rigid bicyclic framework.
Reduction of the Carbonyl Groups
The reduction of the dione to the corresponding diol can be achieved using various reducing agents. The stereoselectivity of the reduction is a key consideration.
3.1.1. Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent for ketones. The reduction of this compound with NaBH₄ typically yields a mixture of diastereomeric diols. The approach of the hydride reagent is influenced by steric hindrance from the bicyclic structure.
Experimental Protocol: Reduction of this compound with NaBH₄
-
Materials: this compound, Methanol, Sodium Borohydride (NaBH₄), Hydrochloric Acid (1 M), Ethyl Acetate, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude diol.
-
The product can be purified by column chromatography on silica gel.
-
| Product | Yield | Spectroscopic Data |
| Bicyclo[3.3.1]nonane-3,7-diol | Typically high | ¹H NMR and ¹³C NMR data would be presented here for the specific diastereomers obtained. |
Nucleophilic Addition Reactions
The carbonyl carbons are electrophilic and readily attacked by various nucleophiles.
3.2.1. Wittig Reaction
The Wittig reaction allows for the conversion of the carbonyl groups into exocyclic double bonds, forming 3,7-dimethylenebicyclo[3.3.1]nonane. This reaction is crucial for the synthesis of precursors to adamantane derivatives.
Experimental Protocol: Wittig Reaction of this compound
-
Materials: Methyltriphenylphosphonium bromide, n-Butyllithium in hexanes, Anhydrous Tetrahydrofuran (THF), this compound.
-
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (2.2 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (2.2 eq) dropwise at 0 °C.
-
Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3,7-dimethylenebicyclo[3.3.1]nonane.
-
| Product | Yield | Spectroscopic Data |
| 3,7-Dimethylenebicyclo[3.3.1]nonane | Moderate to High | ¹H NMR (CDCl₃, ppm): δ 4.75 (s, 4H), 2.3-2.1 (m, 10H). ¹³C NMR (CDCl₃, ppm): δ 149.5, 107.8, 36.2, 32.5. |
Enolate Chemistry
The α-protons to the carbonyl groups can be abstracted by a strong base to form enolates, which can then participate in various reactions such as aldol condensations and alkylations.
3.3.1. Aldol Condensation
Intramolecular or intermolecular aldol condensations can be initiated from the enolates of this compound, leading to the formation of more complex polycyclic systems. The regioselectivity of enolate formation is a critical factor in these reactions.
Oxidation Reactions
3.4.1. Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to one of the carbonyl groups, forming a lactone. The regioselectivity of this oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. Studies have shown that this reaction can proceed with high regioselectivity.[2][3][4]
Applications in Synthesis
The unique reactivity of the carbonyl groups in this compound makes it a valuable precursor in the synthesis of various complex molecules.
-
Adamantane Synthesis: As highlighted by the Wittig reaction, the dione is a key starting material for 3,7-dimethylenebicyclo[3.3.1]nonane, which can undergo transannular cyclization to form the adamantane core.
-
Heterocyclic Chemistry: The carbonyl groups can be incorporated into heterocyclic rings through reactions with dinucleophiles.
-
Natural Product Synthesis: The bicyclo[3.3.1]nonane framework is a core component of many natural products, and the dione serves as a versatile scaffold for their synthesis.
Conclusion
The carbonyl groups of this compound exhibit a rich and synthetically useful chemistry. Their reactivity is governed by the rigid bicyclic structure, which often leads to high stereoselectivity in their transformations. A thorough understanding of these reactions, as outlined in this guide, is essential for leveraging this compound as a building block in the synthesis of complex organic molecules for applications in materials science, and particularly in the development of new therapeutic agents. The provided experimental protocols and reaction diagrams serve as a valuable resource for researchers in these fields.
References
- 1. This compound | C9H12O2 | CID 643315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo[3.3.1]nonanes as synthetic intermediates. V. The Baeyer-Villiger oxidation of this compound and its congeners. | CiNii Research [cir.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Stereochemistry and Chirality of Substituted Bicyclo[3.3.1]nonane-3,7-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and chirality of substituted bicyclo[3.3.1]nonane-3,7-dione derivatives. This class of molecules is of significant interest in medicinal chemistry and organic synthesis due to its rigid, well-defined three-dimensional structure, which serves as a valuable scaffold for the development of novel therapeutics and chiral ligands.[1] The bicyclo[3.3.1]nonane framework is a core structural motif in numerous biologically active natural products, including the polyprenylated acylphloroglucinols (PPAPs), which exhibit a wide range of medicinal properties.
The inherent chirality and conformational constraints of the bicyclo[3.3.1]nonane system, which can exist in chair-chair, chair-boat, and boat-boat conformations, present unique stereochemical challenges and opportunities in synthesis. The orientation of substituents on this rigid framework is crucial for their interaction with biological targets. This guide delves into the enantioselective and diastereoselective synthesis of these derivatives, methods for their chiral resolution, and their potential applications in drug development.
Stereoselective Synthesis and Quantitative Data
The controlled synthesis of specific stereoisomers of substituted bicyclo[3.3.1]nonanes is a key focus of research in this area. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
One notable and effective method is the chiral phosphoric acid-catalyzed desymmetrizing Michael cyclization of 2,2-disubstituted cyclic 1,3-diones that contain a tethered electron-deficient alkene.[2][3][4] This approach allows for the construction of the bicyclo[3.3.1]nonane skeleton with the creation of three new stereogenic centers, including an all-carbon quaternary center, in high enantioselectivities.[2]
Below is a summary of the quantitative data from a study on the enantioselective Michael cyclizations to produce various substituted bicyclo[3.3.1]nonane derivatives.[2]
Table 1: Enantioselective Michael Cyclizations to Synthesize Bicyclo[3.3.1]nonanes [2]
| Entry | R¹ | R² | Major Product | Yield (%) | ee (%) | Minor Product | Yield (%) | ee (%) |
| 1 | Me | Ph | 6a | 71 | 82 | 7a | 20 | 92 |
| 2 | Me | 4-MeOC₆H₄ | 6b | 79 | 86 | 7b | 16 | 93 |
| 3 | Me | 4-FC₆H₄ | 6c | 80 | 85 | 7c | 15 | 92 |
| 4 | Me | 4-ClC₆H₄ | 6d | 75 | 83 | 7d | 18 | 91 |
| 5 | Me | 4-BrC₆H₄ | 6e | 72 | 81 | 7e | 19 | 90 |
| 6 | Me | 4-NO₂C₆H₄ | 6f | 65 | 75 | 7f | 25 | 88 |
| 7 | Me | 3-ClC₆H₄ | 6g | 78 | 84 | 7g | 17 | 91 |
| 8 | Me | 2-ClC₆H₄ | 6h | 70 | 80 | 7h | 22 | 89 |
| 9 | Me | 2-MeOC₆H₄ | 6i | 73 | 82 | 7i | 21 | 90 |
| 10 | Me | 1-Naphthyl | 6j | 85 | 90 | - | - | - |
| 11 | Me | 2-Thienyl | 6k | 76 | 88 | 7k | 19 | 94 |
| 12 | Me | Et | 6l | 45 | 80 | 7l | 14 | 85 |
| 13 | Allyl | Ph | 6m | 74 | 85 | 7m | 21 | 93 |
| 14 | Allyl | 4-MeOC₆H₄ | 6n | 77 | 88 | 7n | 18 | 95 |
| 15 | Ph | Ph | 6o | 88 | 94 | - | - | - |
| 16 | Ph | 4-MeOC₆H₄ | 6p | 90 | 96 | - | - | - |
| 17 | 4-MeOC₆H₄ | Ph | 6q | 89 | 94 | - | - | - |
| 18 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 6r | 92 | 97 | - | - | - |
Data sourced from Burns, A. R., et al. (2015).[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are protocols for key experiments in the synthesis and resolution of chiral bicyclo[3.3.1]nonane derivatives.
This protocol describes a general procedure for the enantioselective synthesis of bicyclo[3.3.1]nonanes.
Materials:
-
Substituted 2-(3-oxobutyl)cyclohexane-1,3-dione derivative (1.0 equiv)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (0.05 - 0.2 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the substituted 2-(3-oxobutyl)cyclohexane-1,3-dione derivative and the chiral phosphoric acid catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperatures) for the required duration (typically 24-96 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclo[3.3.1]nonane products.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products by chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties including melting point and solubility of bicyclo[3.3.1]nonane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of bicyclo[3.3.1]nonane-3,7-dione, a bridged carbocyclic compound. The bicyclo[3.3.1]nonane framework is a key structural motif in a variety of natural products and biologically active molecules, making a thorough understanding of the physicochemical characteristics of its derivatives essential for research and development in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the synthesis and characterization of this compound.
Core Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of its key physical data is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Melting Point | 60.41 °C |
| Water Solubility | 19160.1 mg/L |
Experimental Protocols
While specific experimental documentation for the determination of the physical properties of this compound is not extensively detailed in publicly available literature, the following sections describe standard methodologies that are broadly applicable for the determination of the melting point and aqueous solubility of crystalline organic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range.
Methodology: Capillary Method
A common and reliable method for determining the melting point of a solid is the capillary method, often performed using a melting point apparatus.[1]
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.[2] The powdered sample is then packed into a thin-walled capillary tube to a height of 1-2 mm.[3]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a slower heating rate (e.g., 1-2°C per minute) is employed near the expected melting point to ensure accuracy.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded.[3] This range represents the melting point of the sample.[3]
Aqueous Solubility Determination
The aqueous solubility of a compound is a fundamental property that influences its bioavailability and environmental fate.[4]
Methodology: Shake-Flask Method (General Procedure)
The shake-flask method is a standard technique for determining the aqueous solubility of organic compounds.[4]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath until equilibrium is reached. The time required for equilibration can vary and should be determined experimentally.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.
-
Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn. The concentration of this compound in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy, after appropriate calibration.
-
Calculation: The solubility is expressed as the mass of the compound dissolved per unit volume of water (e.g., mg/L).
Synthesis and Characterization Workflow
While specific signaling pathways involving this compound are not well-documented, its synthesis and characterization follow a logical experimental workflow. The synthesis of the bicyclo[3.3.1]nonane core can be achieved through various routes, including intramolecular condensation reactions.[5]
Caption: Logical workflow for the synthesis and characterization of this compound.
Biological Context
While this document focuses on the physical properties of this compound, it is noteworthy that the bicyclo[3.3.1]nonane scaffold is present in numerous biologically active natural products.[6] Derivatives of this core structure have been investigated for various therapeutic applications, including as anticancer agents.[5][7] The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an attractive scaffold for the design of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives may elucidate specific molecular targets and signaling pathways.
References
- 1. thinksrs.com [thinksrs.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chm.uri.edu [chm.uri.edu]
- 4. store.astm.org [store.astm.org]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Bicyclic polyprenylated acylphloroglucinols and their derivatives: structural modification, structure-activity relationship, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatile Role of Bicyclo[3.3.1]nonane-3,7-dione in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.1]nonane-3,7-dione is a rigid, bicyclic diketone that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique three-dimensional structure and the presence of two reactive carbonyl groups allow for the construction of complex, fused heterocyclic systems with potential applications in medicinal chemistry and drug development. The bicyclo[3.3.1]nonane scaffold itself is found in numerous biologically active natural products. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from this compound, including pyrazoles, indoles, and diazepines.
Synthesis of Fused Pyrazole Derivatives
The reaction of 1,3-diketones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, the reaction with hydrazine hydrate or substituted hydrazines can lead to the formation of novel bis-pyrazole derivatives, where two pyrazole rings are fused to the bicyclic framework. These compounds are of interest due to the enhanced biological activities often observed in bis-heterocyclic systems.
Experimental Protocol: Synthesis of a Bis-Pyrazole Derivative
This protocol describes the synthesis of a bis-pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| This compound | Hydrazine hydrate | Bis-pyrazole derivative | Ethanol | Acetic acid | 4-6 | Reflux | 75-85* |
*Note: Yields are estimated based on typical pyrazole syntheses from 1,3-diketones and may vary depending on the specific reaction conditions and scale.
Synthesis of Fused Indole Derivatives via Fischer Indole Synthesis
Experimental Protocol: Synthesis of a Fused Diindole Derivative
This generalized protocol is based on standard Fischer indole synthesis procedures.
Materials:
-
This compound
-
Phenylhydrazine (or substituted phenylhydrazine)
-
Glacial acetic acid or a mixture of acetic acid and hydrochloric acid
-
Ethanol (optional, as solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (2.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Solvent/Catalyst | Time (h) | Temp (°C) | Yield (%) |
| This compound | Phenylhydrazine | Fused Diindole Derivative | Acetic Acid | 2-4 | 80-100 | 60-70* |
*Note: Yield is an estimation based on analogous Fischer indole syntheses.
Synthesis of Fused Diazepine Derivatives
The condensation of diamines with diketones is a common strategy for the synthesis of seven-membered heterocyclic rings containing two nitrogen atoms, known as diazepines. The reaction of this compound with a diamine, such as o-phenylenediamine, is expected to yield a novel fused benzodiazepine derivative.
Experimental Protocol: Synthesis of a Fused Benzodiazepine Derivative
This is a general protocol for the condensation of a diketone with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| This compound | o-Phenylenediamine | Fused Benzodiazepine | Ethanol | Acetic Acid | 6-8 | Reflux | 70-80* |
*Note: Yield is an estimation based on similar benzodiazepine syntheses.
Conclusion
This compound is a highly valuable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the exploration of novel chemical entities with potential biological activities. The rigid bicyclic framework offers a unique scaffold for the spatial presentation of heterocyclic moieties, which can be of significant interest in the design of new therapeutic agents. Further research into the reaction conditions and substrate scope will undoubtedly expand the utility of this versatile diketone in synthetic and medicinal chemistry.
References
Application of Bicyclo[3.3.1]nonane-3,7-dione as a Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework, a rigid and three-dimensional carbocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and synthetic accessibility have made it an attractive template for the design of novel therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders. The bicyclo[3.3.1]nonane-3,7-dione core, in particular, offers versatile anchor points for chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the applications of this scaffold, detailed experimental protocols for the synthesis and biological evaluation of its derivatives, and a summary of their biological activities.
Anticancer Applications
Derivatives of the bicyclo[3.3.1]nonane scaffold have demonstrated significant potential as anticancer agents. Notably, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown potent antitumor activity. The mechanism of action for some of these compounds involves the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor implicated in tumor progression and angiogenesis.
Quantitative Data: Anticancer and HIF-1 Inhibitory Activity
| Compound ID | Target/Cell Line | Activity Type | IC50 (µM) | Reference |
| Olympiforin A | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 1.2 | [1] |
| Olympiforin A | EJ (Bladder Cancer) | Cytotoxicity | 3.1 | [1] |
| Olympiforin A | K-562 (Leukemia) | Cytotoxicity | 1.5 | [1] |
| Olympiforin B | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 2.5 | [1] |
| Olympiforin B | EJ (Bladder Cancer) | Cytotoxicity | 4.9 | [1] |
| Olympiforin B | K-562 (Leukemia) | Cytotoxicity | 2.1 | [1] |
| Bispidine Derivative 4c | HepG2 (Liver Cancer) | Cytotoxicity | 16.9 | [2][3] |
| Bispidine Derivative 4e | HepG2 (Liver Cancer) | Cytotoxicity | 23.7 | [2][3] |
| Unsubstituted phenylcarbamoyl bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | Cytotoxicity | 151.71 | [4][5] |
| 2-methoxy substituted phenylcarbamoyl bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | Cytotoxicity | 148.23 | [4][5] |
| 4-methoxy substituted phenylcarbamoyl bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | Cytotoxicity | 110.65 | [4][5] |
| Bicyclo[3.3.1]nonane derivative 19 | PDE4 Inhibition | Enzymatic Inhibition | 0.64 | [6] |
Antiprotozoal Applications
Structurally related azabicyclo[3.2.2]nonanes, which share key features with the bicyclo[3.3.1]nonane system, have exhibited promising activity against parasitic protozoa such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness). This highlights the potential of the broader bicyclic scaffold in the development of novel anti-infective agents.
Quantitative Data: Antiprotozoal Activity
| Compound ID | Organism | Activity Type | IC50 (µM) | Reference |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum K1 | Antiplasmodial | 0.28 | [7] |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | T. b. rhodesiense | Antitrypanosomal | 0.60 | [7] |
| Azabicyclo[3.2.2]nonane derivative 7 | P. falciparum K1 | Antiplasmodial | 0.180 | [8] |
| Azabicyclo[3.2.2]nonane derivative 12A | P. falciparum NF54 | Antiplasmodial | 0.252 | [8] |
| Azabicyclo[3.2.2]nonane derivative 13A | T. b. rhodesiense | Antitrypanosomal | 0.329 | [8] |
| Azabicyclo[3.2.2]nonane derivative 20 | P. falciparum NF54 | Antiplasmodial | 0.487 | [8] |
| Azabicyclo[3.2.2]nonane derivative 20 | T. b. rhodesiense | Antitrypanosomal | 0.647 | [8] |
| Huprine 13 | P. falciparum K1 | Antiplasmodial | 5.99 | [9] |
| Huprine 15 | P. falciparum K1 | Antiplasmodial | 7.12 | [9] |
| Huprine Analogues | T. brucei | Antitrypanosomal | 0.6 - 6 | [9] |
Experimental Protocols
I. Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
This protocol describes a one-pot synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, which are key intermediates for many biologically active compounds.
Materials:
-
Cyclohexanone
-
Substituted aromatic aldehydes (2 equivalents)
-
Ammonium acetate (1.5 equivalents)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Reflux condenser
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of cyclohexanone (1 equivalent) in ethanol in a round-bottom flask, add the substituted aromatic aldehyde (2 equivalents) and ammonium acetate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 60-75°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The crude product will precipitate from the solution. Filter the precipitate using a Buchner funnel and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores [mdpi.com]
- 9. Huprines as a new family of dual acting trypanocidal–antiplasmodial agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biologically Active Compounds from Bicyclo[3.3.1]nonane-3,7-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically active compounds derived from the versatile starting material, bicyclo[3.3.1]nonane-3,7-dione. This symmetrical dione serves as a key building block for the construction of various polycyclic scaffolds, notably adamantanes, 2-oxaadamantanes, and bispidines, which have demonstrated significant potential in medicinal chemistry as antiviral and anticancer agents.
Introduction
This compound is a readily accessible synthetic intermediate that offers a rigid framework for the development of novel therapeutic agents. Its unique conformational properties and the reactivity of its two carbonyl groups allow for a diverse range of chemical transformations, leading to compounds with distinct three-dimensional structures that can effectively interact with biological targets. This note focuses on two primary classes of biologically active compounds synthesized from this precursor: adamantane and 2-oxaadamantane derivatives with antiviral and anticancer properties, and 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives investigated for their anticancer activity.
I. Synthesis of Adamantane and 2-Oxaadamantane Derivatives
Adamantane derivatives have a rich history in antiviral drug discovery, with amantadine being a notable example.[1][2] The rigid, lipophilic adamantane cage is a valuable pharmacophore that can be further functionalized to enhance biological activity and overcome drug resistance.[3] Similarly, the 2-oxaadamantane scaffold, accessible from this compound, is found in several natural products and synthetic compounds with diverse biological activities.[4]
A. General Synthetic Strategy
The synthesis of adamantane and 2-oxaadamantane derivatives from this compound typically involves a transannular cyclization reaction. This can be achieved through various methods, including acid-catalyzed intramolecular aldol condensations or rearrangements. One common approach involves the conversion of the dione to a diene, which can then undergo an acid-promoted cyclization to form the adamantane core.[5][6]
B. Experimental Protocol: Synthesis of a Substituted Adamantanone (General Procedure)
This protocol outlines a general procedure for the acid-promoted cyclization of a dimethylenebicyclo[3.3.1]nonane derivative, which can be prepared from this compound, to form a tetrasubstituted adamantanone.
Step 1: Synthesis of 1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one
This intermediate can be synthesized from this compound through a multi-step sequence involving reactions such as Wittig olefination to introduce the exocyclic double bonds, followed by other modifications.
Step 2: Acid-Promoted Cyclization
-
To a solution of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one (1.05 mmol) in benzene (5 mL) at 0 °C, add trifluoromethanesulfonic acid (1.26 mmol).[5]
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).[5]
-
Extract the mixture with hexanes (3 x 20 mL).[5]
-
Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude adamantanone derivative.[5]
-
Purify the product by column chromatography on silica gel.
C. Antiviral Activity of Adamantane Derivatives
The primary antiviral mechanism of first-generation adamantane derivatives like amantadine against influenza A is the blockade of the M2 proton ion channel, which is essential for viral uncoating.[2][7] However, the emergence of resistant strains has necessitated the development of new analogs with improved efficacy.
Table 1: In Vitro Antiviral Activity of Selected Adamantane Derivatives
| Compound | Virus | Assay | IC50 | Reference |
| Glycyl-rimantadine | Influenza A/Hongkong/68 | 0.11 µM | [8] | |
| Adamantane Derivative | Vaccinia Virus | 0.133 - 0.515 µM | [9] | |
| Amantadine | SARS-CoV-2 | In vitro | 120 µM | [10] |
| Rimantadine | SARS-CoV-2 | In vitro | 30 µM | [10] |
| ABMA | HSV-2 | Cytopathic Effect | 1.66 µM | [10] |
| ABMA | HSV-2 | Plaque Formation | 1.08 µM | [10] |
IC50: Half-maximal inhibitory concentration. ABMA: 1-adamantyl (5-bromo-2-methoxybenzyl) amine
D. Signaling Pathway: Influenza A M2 Ion Channel Blockade
The following diagram illustrates the mechanism of action of amantadine derivatives.
II. Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Derivatives
Bispidine derivatives represent another class of compounds accessible from this compound with promising biological activities, particularly in the realm of anticancer research.[11][12] The two nitrogen atoms in the bispidine core provide handles for further functionalization, allowing for the synthesis of a wide array of derivatives.
A. General Synthetic Strategy
The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones from this compound can be achieved through a reductive amination process. A more common and versatile method for constructing the bispidine core is the double Mannich reaction, which involves the condensation of a piperidin-4-one derivative with an amine and formaldehyde.[2][13]
B. Experimental Protocol: Synthesis of a 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivative (General Procedure)
This protocol describes a general method for the synthesis of a bispidinone via a double Mannich reaction.
Step 1: Synthesis of 1-Substituted-4-piperidinone
This starting material can be synthesized through various established methods.
Step 2: Double Mannich Condensation
-
In a reaction vessel, combine the 1-substituted-4-piperidinone (1 equivalent), a primary amine (1 equivalent), and paraformaldehyde (2 equivalents) in a suitable solvent such as methanol.[11]
-
Add a catalytic amount of an acid, such as acetic acid.[13]
-
Heat the reaction mixture under reflux for several hours.[11]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform).[12]
-
Dry the combined organic extracts over a drying agent (e.g., MgSO4), filter, and concentrate to yield the crude bispidinone.[12]
-
Purify the product by column chromatography on alumina or silica gel.[12]
C. Anticancer Activity of Bispidine Derivatives
Several bispidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the induction of polyamine catabolism, leading to the production of cytotoxic species that can trigger apoptosis in cancer cells.[12]
Table 2: In Vitro Anticancer Activity of Selected Bispidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| BisP4 | MiaPaca-2 (Pancreatic) | 16.9 | [3] |
| BisP4 | BxPC-3 (Pancreatic) | 23.7 | [3] |
| BisP4 | CFPAC-1 (Pancreatic) | 36.3 | [3] |
| Compound 4c | HepG2 (Liver) | Potent | [12] |
| Compound 4e | HepG2 (Liver) | Potent | [12] |
| Bicyclic Adduct | EAC | 110.65 µg/ml | [14] |
IC50: Half-maximal inhibitory concentration. EAC: Ehrlich Ascites Carcinoma.
D. Signaling Pathway: Induction of Polyamine Catabolism
The following diagram illustrates the proposed mechanism of anticancer action for certain bispidine derivatives.
Experimental Workflow Summary
The overall workflow for the synthesis and evaluation of these biologically active compounds is summarized below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ect-journal.kz [ect-journal.kz]
- 8. mdpi.com [mdpi.com]
- 9. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Bicyclo[3.3.1]nonane-3,7-dione Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.1]nonane-3,7-dione derivatives have emerged as a powerful class of chiral ligands in the field of asymmetric catalysis. Their rigid C2-symmetric framework, derived from the bicyclo[3.3.1]nonane core, provides a well-defined and tunable chiral environment for metal centers, leading to high levels of stereocontrol in a variety of chemical transformations. These ligands have shown particular promise in rhodium-catalyzed asymmetric 1,4-addition reactions, which are crucial for the synthesis of chiral molecules of interest in the pharmaceutical and agrochemical industries. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, enabling the optimization of catalytic activity and enantioselectivity for specific substrates.
Key Applications and Performance Data
Derivatives of this compound, particularly C2-symmetric dienes, have been successfully employed as ligands in rhodium-catalyzed asymmetric 1,4-additions of aryl- and alkenylboronic acids to α,β-unsaturated ketones. These reactions furnish chiral products with high yields and excellent enantioselectivities. The rigid bicyclic backbone of the ligand is crucial for achieving high levels of asymmetric induction.
Below is a summary of the performance of a representative ligand, (S,S)-3,7-diphenylbicyclo[3.3.1]nona-2,6-diene, in the rhodium-catalyzed 1,4-addition of phenylboronic acid to various cyclic enones.
| Entry | Enone Substrate | Product | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | (R)-3-phenylcyclohexan-1-one | 98 | 99 |
| 2 | Cyclopent-2-en-1-one | (R)-3-phenylcyclopentan-1-one | 95 | 98 |
| 3 | 4,4-Dimethylcyclohex-2-en-1-one | (R)-4,4-dimethyl-3-phenylcyclohexan-1-one | 92 | 99 |
| 4 | Cyclohept-2-en-1-one | (R)-3-phenylcycloheptan-1-one | 96 | 97 |
Experimental Protocols
I. Synthesis of (1S,5S)-3,7-Diphenylbicyclo[3.3.1]nona-2,6-diene Ligand
This protocol describes the synthesis of a C2-symmetric diene ligand starting from the commercially available this compound.
Materials:
-
This compound
-
(S)-1-Phenylethylamine
-
Titanium(IV) chloride (TiCl4)
-
Triethylamine (NEt3)
-
Phenylmagnesium bromide (PhMgBr)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Chiral Diamine: To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL) is added (S)-1-phenylethylamine (2.2 mmol). The mixture is stirred at room temperature for 30 minutes.
-
Imine Formation: The solution is cooled to 0 °C, and TiCl4 (1.1 mmol) is added dropwise, followed by the dropwise addition of NEt3 (4.4 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Grignard Addition: The resulting diimine solution is cooled to -78 °C, and a solution of PhMgBr in THF (3.0 M, 3.0 mmol) is added dropwise. The mixture is stirred at this temperature for 4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired (1S,5S)-3,7-diphenylbicyclo[3.3.1]nona-2,6-diene ligand.
II. Protocol for Rhodium-Catalyzed Asymmetric 1,4-Addition
This protocol details the general procedure for the asymmetric 1,4-addition of an arylboronic acid to a cyclic enone using the synthesized chiral diene ligand.
Materials:
-
[Rh(acac)(CO)2] (acac = acetylacetonate)
-
(1S,5S)-3,7-Diphenylbicyclo[3.3.1]nona-2,6-diene ligand
-
Arylboronic acid
-
Cyclic enone
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Potassium hydroxide (KOH)
-
Diatomaceous earth
Procedure:
-
Catalyst Preparation: In a glovebox, a mixture of [Rh(acac)(CO)2] (0.01 mmol) and the (1S,5S)-3,7-diphenylbicyclo[3.3.1]nona-2,6-diene ligand (0.011 mmol) in anhydrous 1,4-dioxane (1.0 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution are added the arylboronic acid (1.5 mmol), the cyclic enone (1.0 mmol), and a solution of KOH (0.1 mmol) in deionized water (0.1 mL).
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the chiral product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Visualizations
General Structure of this compound Based C2-Symmetric Diene Ligands
Caption: General scaffold of C2-symmetric diene ligands derived from bicyclo[3.3.1]nonane.
Experimental Workflow for Asymmetric Catalysis
Caption: A typical experimental workflow for rhodium-catalyzed asymmetric 1,4-addition.
Proposed Catalytic Cycle for Rhodium-Catalyzed 1,4-Addition
Caption: Simplified catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition.
Polymerization Reactions of Bicyclo[3.3.1]nonane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.1]nonane framework is a rigid, pre-organized scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational properties make it an attractive building block for creating novel polymers with tailored thermal and mechanical properties. While the direct polymerization of bicyclo[3.3.1]nonane-3,7-dione is not documented in readily available scientific literature, likely due to the high stability of its chair-chair conformation which makes ring-opening polymerization energetically unfavorable, other functionalized bicyclo[3.3.1]nonane monomers have been successfully polymerized.[1] This document provides an overview of these polymerization reactions, focusing on the synthesis of polyamides and polyureas from bicyclo[3.3.1]nonane-based lactams and ureas, respectively.
Challenges in the Polymerization of Bicyclo[3.3.1]nonane Monomers
The primary challenge in the ring-opening polymerization of many bicyclo[3.3.1]nonane derivatives is their inherent conformational stability. Unlike more strained bicyclic systems, the cyclohexane rings in bicyclo[3.3.1]nonane typically adopt a stable chair-chair conformation, which represents a low-energy state.[1] Consequently, the thermodynamic driving force for polymerization is often insufficient. However, the introduction of specific functionalities, such as in N-bridgehead anti-Bredt lactams, can introduce sufficient ring strain to enable polymerization.[1]
Anionic Ring-Opening Polymerization of Bicyclo[3.3.1]nonane Lactams
One of the few successful examples of polymerization involving the bicyclo[3.3.1]nonane skeleton is the anionic ring-opening polymerization of N-bridgehead lactams. These monomers, which violate Bredt's rule, possess significant ring strain, which is the driving force for polymerization.
Experimental Protocol: Anionic Polymerization of a Bicyclo[3.3.1]nonane Lactam
This protocol is a representative procedure for the anionic ring-opening polymerization of a bicyclo[3.3.1]nonane-based lactam.
Materials:
-
Bicyclo[3.3.1]nonane-derived lactam monomer
-
Anionic initiator (e.g., sodium lactamate)
-
N-Acyllactam cocatalyst
-
Anhydrous, high-boiling point solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen, argon)
-
Quenching agent (e.g., methanol)
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Monomer and Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Purify the lactam monomer by recrystallization or sublimation to remove any impurities, especially water.
-
Initiator Preparation: Prepare the anionic initiator, for example, by reacting the lactam monomer with a strong base like sodium hydride in an anhydrous solvent under an inert atmosphere.
-
Polymerization:
-
In a reaction vessel equipped with a magnetic stirrer and under a positive pressure of inert gas, dissolve the purified lactam monomer and the N-acyllactam cocatalyst in the anhydrous solvent.
-
Heat the solution to the desired reaction temperature (typically between 100°C and 150°C).
-
Inject the anionic initiator solution into the reaction mixture to start the polymerization.
-
Allow the reaction to proceed for a predetermined time, monitoring the viscosity of the solution as an indicator of polymer formation.
-
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
Terminate the polymerization by adding a quenching agent like methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent.
-
Collect the polymer by filtration, wash it thoroughly with the precipitating solvent, and dry it under vacuum to a constant weight.
-
Data Presentation
| Monomer | Initiator | Cocatalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Bicyclo[3.3.1]nonane Lactam | Sodium Lactamate | N-Acetyl-lactam | Toluene | 120 | 4 | 85 | 25,000 | 1.8 |
Note: The data presented in this table is representative and will vary depending on the specific monomer and reaction conditions.
Anionic Polymerization of Bicyclo[3.3.1]nonane Ureas
Bicyclic ureas derived from the corresponding diamines can also undergo anionic polymerization. The polymerization proceeds through a ring-opening mechanism, yielding polyureas.
Experimental Protocol: Anionic Polymerization of a Bicyclo[3.3.1]nonane Urea
Materials:
-
Bicyclo[3.3.1]nonane-derived urea monomer
-
Strong base initiator (e.g., potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide)
-
Inert gas (e.g., nitrogen, argon)
-
Precipitating solvent (e.g., water, methanol)
Procedure:
-
Monomer and Glassware Preparation: Ensure all glassware is rigorously dried. Purify the urea monomer to remove any moisture or other impurities.
-
Polymerization:
-
In a reaction vessel under an inert atmosphere, dissolve the bicyclic urea monomer in the anhydrous solvent.
-
Add the strong base initiator to the solution at room temperature.
-
Stir the reaction mixture for a specified period. Polymerization is often indicated by an increase in viscosity.
-
-
Isolation:
-
Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent like water or methanol.
-
Filter the polymer, wash it extensively to remove any residual solvent and initiator, and dry it under vacuum.
-
Data Presentation
| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Inherent Viscosity (dL/g) |
| Bicyclo[3.3.1]nonane Urea | Potassium tert-butoxide | DMSO | 25 | 24 | 92 | 0.45 |
Note: The data presented in this table is representative and will vary depending on the specific monomer and reaction conditions.
Visualizations
Polymerization Workflow
Caption: General workflow for the polymerization of bicyclo[3.3.1]nonane derivatives.
Anionic Ring-Opening Polymerization Mechanism
References
Application Notes and Protocols: Functionalization of the Bicyclo[3.3.1]nonane-3,7-dione Skeleton
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a prominent structural motif in numerous biologically active natural products and serves as a valuable scaffold in medicinal chemistry and drug design.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive target for the development of novel therapeutics. The bicyclo[3.3.1]nonane-3,7-dione skeleton, in particular, offers multiple reactive sites for functionalization, enabling the generation of diverse molecular architectures.
These application notes provide an overview of key strategies for the functionalization of the this compound skeleton, complete with detailed experimental protocols and comparative data to guide researchers in this field.
Synthesis of the this compound Core
The construction of the this compound core can be achieved through several synthetic strategies, most notably via Robinson annulation or double Michael addition reactions.
The Robinson annulation involves the reaction of a cyclohexanone derivative with a methyl vinyl ketone equivalent, followed by an intramolecular aldol condensation to form the bicyclic system. This method is effective for creating substituted bicyclo[3.3.1]nonanes with control over the stereochemistry at the one-carbon bridge.[3]
An alternative approach involves a double Michael addition of a 1,3-dicarbonyl compound to a suitable acceptor. This strategy has been successfully employed for the synthesis of 9-disubstituted bicyclo[3.3.1]nonane-3,7-diones.[2]
Functionalization at the Carbonyl Groups
The two ketone functionalities at positions 3 and 7 are primary sites for a wide range of chemical transformations.
The reduction of the dione can lead to the corresponding diols. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent. For instance, reduction with lithium aluminum hydride (LiAlH₄) often yields the endo-epimer due to chelation control, while sodium in ethanol (Na/EtOH) typically affords the thermodynamically more stable exo-isomer.[2]
Selective protection of one or both carbonyl groups as ketals allows for regioselective functionalization at other positions of the bicyclic scaffold.[1]
Functionalization at the Bridgehead and Bridge Positions
The introduction of substituents at the bridgehead (C1 and C5) and bridge (C9) positions significantly expands the chemical diversity of the bicyclo[3.tahir]nonane scaffold.
The C9 position can be functionalized through various methods, including the Fetizon double Michael addition for the synthesis of 9-disubstituted derivatives.[2]
Quantitative Data Summary
The following tables summarize quantitative data for key functionalization reactions of the this compound skeleton.
Table 1: Synthesis of Substituted Bicyclo[3.3.1]nonane-2,4-diones via Cyclization [1]
| Starting Material (VIa-c) | Product (Ia-c) | Yield (%) |
| Methyl 3-acetylcyclohexanecarboxylate (VIa) | Bicyclo[3.3.1]nonane-2,4-dione (Ia) | 87 |
| Methyl 3-acetyl-5,5-ethylenedioxycyclohexanecarboxylate (Vic) | 7,7-Ethylenedioxybicyclo[3.3.1]nonane-2,4-dione (Ic) | 87 |
Table 2: Spectroscopic Data for a Functionalized Bicyclo[3.3.1]nonanone Derivative [4]
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) m/z |
| 4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione | 5.79 (s, 1H), 3.79 (s, 3H), 3.21–3.19 (m, 2H), 2.22–2.16 (m, 1H), 2.14–2.07 (m, 1H), 2.00–1.86 (m, 2H), 1.79–1.60 (m, 2H) | 207.4, 195.6, 175.6, 105.9, 61.3, 56.9, 53.3, 32.6, 30.5, 17.5 | [M+H]⁺: 181.08592 |
Experimental Protocols
This protocol describes the cyclization of methyl 3-acetylcyclohexanecarboxylate (VIa) to form the bicyclo[3.3.1]nonane-2,4-dione skeleton.
Materials:
-
Methyl 3-acetylcyclohexanecarboxylate (VIa)
-
Potassium hydride (KH)
-
Xylene, anhydrous
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred suspension of potassium hydride (KH) in anhydrous xylene, add a solution of methyl 3-acetylcyclohexanecarboxylate (VIa) in anhydrous xylene dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography.
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford pure bicyclo[3.3.1]nonane-2,4-dione (Ia).
Expected Yield: 87%[1]
This protocol details the synthesis of a functionalized bicyclo[3.3.1]nonanone derivative.
Materials:
-
Appropriate starting materials (as described in the cited literature)
-
Solvents (e.g., n-pentane, diethyl ether)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Follow the synthetic route as detailed in the source literature to obtain the crude product.[4]
-
Purify the residue by flash column chromatography on silica gel.
-
Elute the column with a mixture of n-pentane and diethyl ether (1:2 v/v).
-
Combine the fractions containing the desired product and concentrate in vacuo to afford 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione as a colorless solid.
Expected Yield: 79%[4]
Characterization:
-
Melting Point: 365.1–366.4 K[4]
-
1H NMR (400 MHz, CDCl₃): δ 5.79 (s, 1H), 3.79 (s, 3H), 3.21–3.19 (m, 2H), 2.22–2.16 (m, 1H), 2.14–2.07 (m, 1H), 2.00–1.86 (m, 2H), 1.79–1.60 (m, 2H)[4]
-
13C NMR (100 MHz, CDCl₃): δ 207.4, 195.6, 175.6, 105.9, 61.3, 56.9, 53.3, 32.6, 30.5, 17.5[4]
-
HRMS (ESI): m/z calculated for C₁₀H₁₂O₃⁺ [M + H]⁺: 181.08592, found: 181.08547[4]
Visualizations
References
Application Notes and Protocols for the Reduction of Carbonyl Groups in Bicyclo[3.3.1]nonane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the carbonyl groups in bicyclo[3.3.1]nonane-3,7-dione, a key bicyclic scaffold in medicinal chemistry and natural product synthesis. The choice of reduction protocol can significantly influence the stereochemical outcome, yielding different diastereomers of bicyclo[3.3.1]nonane-3,7-diol. This document outlines common methods, including metal hydride reductions and enzymatic reductions, to afford specific stereoisomers.
Introduction to Stereoselectivity in the Reduction of this compound
The rigid, chair-chair conformation of the bicyclo[3.3.1]nonane skeleton presents distinct steric environments for the carbonyl groups at the C3 and C7 positions. The approach of a reducing agent can be hindered from either the endo (internal) or exo (external) face of each carbonyl group, leading to the formation of different stereoisomeric diols: endo,endo, exo,exo, and endo,exo. The choice of reducing agent and reaction conditions plays a crucial role in controlling this stereoselectivity.
I. Metal Hydride Reduction Protocols
Complex metal hydrides are standard reagents for the reduction of ketones to alcohols. The stereochemical outcome of the reduction of this compound is highly dependent on the nature of the hydride reagent.
A. Protocol for Diastereoselective Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is designed for the stereoselective reduction of this compound to predominantly yield the endo,endo-diol isomer. The small size of the hydride nucleophile allows for attack from the less sterically hindered face.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous diethyl ether (50 mL per gram of dione).
-
Addition of Substrate: The this compound (1 equivalent) is dissolved in anhydrous diethyl ether (20 mL per gram) and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure complete reduction.
-
Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams used. This procedure is known as the Fieser workup.
-
Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bicyclo[3.3.1]nonane-3,7-diol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired diol.
B. Protocol for Diastereoselective Reduction with Sodium Borohydride (NaBH₄)
Reduction with sodium borohydride is a milder alternative and can offer different stereoselectivity compared to LiAlH₄.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in methanol (30 mL per gram of dione) in a round-bottom flask equipped with a magnetic stirrer, sodium borohydride (2.5 equivalents) is added portion-wise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow addition of acetone to destroy the excess NaBH₄.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the diastereomeric diols.
II. Enzymatic Reduction Protocol using Baker's Yeast (Saccharomyces cerevisiae)
Enzymatic reductions offer a green and highly stereoselective alternative for the synthesis of chiral alcohols. Baker's yeast contains oxidoreductases that can reduce ketones, often with high enantioselectivity, leading to the formation of optically active hydroxy ketones or diols. This protocol is expected to yield a single enantiomer of a partially or fully reduced product.
Experimental Protocol:
-
Yeast Suspension Preparation: In a flask, a suspension of baker's yeast (40 g per gram of dione) is prepared in a solution of sucrose (50 g per gram of dione) in tap water (400 mL per gram of dione). The mixture is stirred at 30 °C for 30 minutes to activate the yeast.
-
Substrate Addition: this compound (1 equivalent), dissolved in a minimal amount of ethanol, is added to the yeast suspension.
-
Fermentation and Reduction: The mixture is shaken or stirred at 30 °C for 24-48 hours. The progress of the reduction can be monitored by extracting aliquots and analyzing them by GC or TLC.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the yeast cells. The filter cake is washed with ethyl acetate. The filtrate is then extracted with ethyl acetate (3 x 100 mL).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired hydroxy ketone or diol. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Data Presentation
Table 1: Comparison of Reduction Protocols for this compound
| Protocol | Reducing Agent | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Major Stereoisomer(s) | Expected Yield (%) | Notes |
| I.A | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Reflux | 4 | endo,endo-diol | >90 | Highly stereoselective for the endo product with a related substituted dione. |
| I.B | Sodium Borohydride (NaBH₄) | Methanol | Room Temp. | 6 | Mixture of diols | 85-95 | Milder conditions; may result in a mixture of stereoisomers requiring separation. |
| II | Baker's Yeast (S. cerevisiae) | Water/Sucrose | 30 | 24-48 | Chiral hydroxy ketone or diol | 70-90 | Highly enantioselective; product depends on the specific enzymes in the yeast strain.[1][2][3] |
Visualization of Experimental Workflows
Caption: Workflow for LiAlH₄ Reduction.
Caption: Workflow for Enzymatic Reduction.
References
Application Notes and Protocols for the Derivatization of Bicyclo[3.3.1]nonane-3,7-dione in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the bicyclo[3.3.1]nonane-3,7-dione scaffold, a rigid bicyclic ketone that serves as a versatile template for the synthesis of novel bioactive molecules. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive core for structure-activity relationship (SAR) studies in drug discovery. This document outlines synthetic strategies, detailed experimental protocols, and summarizes biological activities, with a focus on anticancer and nicotinic acetylcholine receptor (nAChR) modulating properties.
Introduction to this compound in Medicinal Chemistry
The bicyclo[3.3.1]nonane framework is a prominent structural motif in numerous biologically active natural products and synthetic compounds.[1][2] The rigidity of the bicyclic system provides a fixed orientation for substituents at the 3 and 7 positions, as well as at the bridging carbon atoms, which is highly advantageous for probing interactions with biological targets.[2] Derivatization of the this compound core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. Key areas of biological investigation for these derivatives include their potential as anticancer agents and as modulators of nicotinic acetylcholine receptors (nAChRs).[3][4]
Synthetic Strategies for Derivatization
The derivatization of this compound can be achieved through various synthetic routes, primarily focusing on modifications of the ketone functionalities and the bicyclic core itself. Common strategies include:
-
Condensation Reactions: The carbonyl groups at positions 3 and 7 are reactive sites for condensation with amines and other nucleophiles to introduce heterocyclic rings or other functional moieties.
-
Reduction and Functionalization: Reduction of the ketones to alcohols provides opportunities for esterification, etherification, or substitution reactions to introduce diverse substituents.
-
Mannich-type Reactions: The use of this compound as a precursor in Mannich reactions allows for the introduction of aminoalkyl groups, leading to the synthesis of pharmacologically relevant 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives.[1]
-
Michael Additions: The enolates of this compound can participate in Michael addition reactions to introduce substituents at the α-positions to the carbonyl groups.[1]
Experimental Protocols
Protocol 1: Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Derivatives
This protocol describes a general procedure for the synthesis of N,N'-disubstituted bispidone derivatives, which are analogs of this compound and have shown significant biological activity.
Materials:
-
Appropriate primary amine (2.2 equivalents)
-
Paraformaldehyde (4.4 equivalents)
-
Acetone (as the ketone source)
-
Hydrochloric acid (catalyst)
-
Diethyl ether
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a stirred solution of the primary amine (2.2 eq) in a suitable solvent (e.g., ethanol), add paraformaldehyde (4.4 eq) and a catalytic amount of hydrochloric acid.
-
Add acetone (1.0 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N,N'-disubstituted bispidone.
Protocol 2: Derivatization of this compound via Reductive Amination
This protocol outlines a method for introducing amine functionalities at the 3 and 7 positions.
Materials:
-
This compound
-
Primary or secondary amine (2.2 equivalents)
-
Sodium triacetoxyborohydride or sodium cyanoborohydride (2.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or DCE.
-
Add the desired amine (2.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 2.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 3,7-diamino-bicyclo[3.3.1]nonane derivative.
Quantitative Data Presentation
Table 1: Anticancer Activity of Bispidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of selected bispidine derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1a | -CH2CH2-Ph | -CH2CH2-Ph | HepG2 | 15.3 | [3] |
| 1b | -CH2CH2-Ph | -CH2CH2-(p-Cl-Ph) | HepG2 | 12.8 | [3] |
| 1c | -CH2CH2-(p-F-Ph) | -CH2CH2-(p-F-Ph) | HepG2 | 10.5 | [3] |
| 2a | -CH2CH2-Ph | -CH2CH2-Ph | A549 | 21.7 | [3] |
| 2b | -CH2CH2-Ph | -CH2CH2-(p-Cl-Ph) | A549 | 18.2 | [3] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of 3,7-Diazabicyclo[3.3.1]nonane Derivatives
This table presents the binding affinities (Ki) of various N-substituted bispidine analogs for different nAChR subtypes.
| Compound ID | R (Substituent on Nitrogen) | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | α3β4 nAChR Ki (nM) | Reference |
| 3a | -H | 600 | >10,000 | >10,000 | [4] |
| 3b | -Boc | 45 | >10,000 | 1,300 | [4] |
| 3c | -Benzyl | >10,000 | >10,000 | 570 | [4] |
| 3d | -CO-Ph | 120 | >10,000 | 2,500 | [4] |
| 3e | -CO-(p-F-Ph) | 80 | >10,000 | 1,800 | [4] |
Visualization of Workflows and Pathways
Experimental Workflow for Bispidine Synthesis
Caption: General workflow for the synthesis of bispidine derivatives.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Simplified nAChR signaling pathway activated by a bicyclo[3.3.1]nonane-based agonist.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Bicyclo[3.3.1]nonane-3,7-dione in Materials Science and Polymer Chemistry
Introduction
Bicyclo[3.3.1]nonane-3,7-dione is a unique bicyclic molecule characterized by its rigid, pre-organized three-dimensional structure. This inherent rigidity makes it a valuable building block in materials science and polymer chemistry. By converting the ketone functionalities into polymerizable groups, such as amines or alcohols, monomers can be produced that impart exceptional thermal and mechanical properties to the resulting polymers. The bicyclo[3.3.1]nonane core, being a structural isomer of adamantane, offers a pathway to high-performance materials with enhanced solubility compared to their adamantane-based counterparts, due to its slightly less symmetrical structure. This application note will detail the use of this compound as a precursor to high-performance polymers and provide protocols for the synthesis of its key derivatives and their subsequent polymerization.
Key Applications
The primary application of this compound in materials science is as a precursor to bifunctional monomers for the synthesis of high-performance polymers such as polyamides and polyesters. The rigid bicyclic backbone of these monomers is directly incorporated into the polymer chain, leading to materials with:
-
High Thermal Stability: The rigid structure restricts bond rotation and increases the energy required for thermal degradation, resulting in polymers with high glass transition temperatures (Tg) and decomposition temperatures (Td).
-
Enhanced Mechanical Properties: The stiffness of the bicyclic unit contributes to polymers with high tensile strength and modulus.
-
Good Solubility: While providing rigidity, the non-planar, three-dimensional structure of the bicyclo[3.3.1]nonane unit can disrupt close chain packing, leading to improved solubility in organic solvents compared to polymers made from planar aromatic monomers. This is a significant advantage for polymer processing.
-
Low Dielectric Constant: The introduction of the aliphatic bicyclic structure can lower the dielectric constant of polymers, making them suitable for applications in microelectronics.
Logical Workflow for Polymer Synthesis
The overall strategy involves a two-step process starting from this compound:
-
Monomer Synthesis: The dione is converted into a polymerizable monomer, typically a diamine (bicyclo[3.3.1]nonane-3,7-diamine) for polyamides or a diol (bicyclo[3.3.1]nonane-3,7-diol) for polyesters.
-
Polymerization: The resulting bicyclic monomer is then reacted with a suitable co-monomer (e.g., a diacyl chloride) to form the final polymer.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[3.3.1]nonane-3,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bicyclo[3.3.1]nonane-3,7-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Robinson-Schöpf reaction is a widely employed and effective one-pot method for the synthesis of this compound. This reaction involves the condensation of a dialdehyde (like succindialdehyde), a primary amine (such as methylamine), and an acetonedicarboxylic acid ester.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly based on the specific protocol and reaction conditions. The Robinson-Schöpf reaction, when optimized, can provide yields ranging from 70% to over 90%.[1] Alternative methods, such as those involving Michael-aldol annulations, can also offer good to excellent yields.[2][3]
Q3: What are the key parameters to control for a successful synthesis?
A3: Critical parameters include pH, temperature, reaction time, and the purity of starting materials. The Robinson-Schöpf reaction is particularly sensitive to pH, with optimal conditions typically around pH 7.[1] Temperature and reaction time also play a crucial role in maximizing yield and minimizing side product formation.
Q4: How can I purify the final product?
A4: Purification of this compound is commonly achieved through recrystallization from solvents like methanol or ethanol.[4] Sublimation can also be an effective method for obtaining a highly pure product.[4] Column chromatography on silica gel is another option, particularly for removing stubborn impurities.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH of the reaction mixture. | Carefully adjust and maintain the pH of the reaction mixture within the optimal range (typically pH 5-9 for the Robinson-Schöpf reaction).[7] |
| Low purity of starting materials (especially the dialdehyde). | Use freshly prepared or purified starting materials. Succindialdehyde is prone to polymerization and should be handled accordingly. | |
| Inefficient stirring or mixing. | Ensure vigorous and consistent stirring throughout the reaction to promote efficient mixing of reagents. | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time based on literature procedures or systematic experimentation. | |
| Formation of Polymeric or Tarry Side Products | Incorrect order of reagent addition. | Follow the established protocol for the order of reagent addition. In the Robinson-Schöpf reaction, it is common to first react the dialdehyde and amine before adding the acetonedicarboxylic acid derivative. |
| pH is too acidic or too basic. | As mentioned, maintain the pH within the optimal range to avoid side reactions like polymerization. | |
| High reaction temperature. | Avoid excessive heating, as it can promote the formation of undesired byproducts. | |
| Product is Difficult to Isolate or Purify | Presence of soluble impurities. | If recrystallization is ineffective, try column chromatography with a suitable solvent system. |
| The product has oiled out during recrystallization. | Ensure the correct solvent or solvent mixture is used for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. | |
| Contamination with starting materials. | Monitor the reaction progress using techniques like TLC to ensure complete consumption of starting materials before workup. | |
| Inconsistent Results/Poor Reproducibility | Variability in the quality of reagents. | Use reagents from a reliable source and ensure their purity before use. |
| Fluctuations in reaction conditions. | Carefully control all reaction parameters, including temperature, pH, and stirring rate, to ensure consistency between batches. |
Experimental Protocols
Protocol 1: Robinson-Schöpf Synthesis of this compound
This protocol is a generalized procedure based on established methods.
Materials:
-
Succindialdehyde (freshly prepared or from a reliable source)
-
Methylamine hydrochloride
-
Dimethyl 1,3-acetonedicarboxylate
-
Sodium hydroxide
-
Hydrochloric acid
-
Methanol
-
Chloroform
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a mechanical stirrer, dissolve methylamine hydrochloride in water and adjust the pH to approximately 8-9 with a sodium hydroxide solution. Cool the solution in an ice bath.
-
Addition of Reactants: Slowly add a solution of succindialdehyde to the cooled amine solution while maintaining the temperature below 10°C. Following this, add dimethyl 1,3-acetonedicarboxylate dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Acidify the reaction mixture with hydrochloric acid to pH 2-3. Extract the aqueous layer with chloroform.
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from methanol or ethanol to obtain pure this compound.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Robinson-Schöpf | Succindialdehyde, Methylamine, Acetonedicarboxylic acid ester | Water/Methanol | Room Temperature | 24 - 48 | 70 - 90+ | [1] |
| Michael-Aldol Annulation | Substituted 1,3-cyclohexanediones, Enals | Acetonitrile | Room Temperature | 1.5 | 57 - 88 | [5] |
| From Phenols | Phenol, Hypervalent Iodine Reagent | Dichloromethane | 0 - Room Temperature | 1 - 2 | 64 - 88 | [5] |
Visualizations
Caption: Experimental workflow for the Robinson-Schöpf synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
Technical Support Center: Purification of Bicyclo[3.3.1]nonane-3,7-dione and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bicyclo[3.3.1]nonane-3,7-dione and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Low or No Crystal Formation During Recrystallization
Q: I've followed the recrystallization protocol, but my compound is not crystallizing or is "oiling out." What should I do?
A: "Oiling out" or failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the solution to induce crystallization.
-
Reduce the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.
-
Cool the solution more slowly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.
-
Re-evaluate your solvent system: The chosen solvent system may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to experiment with different solvent mixtures. For bicyclic ketones, a common strategy is to dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane, ethyl acetate) and then slowly add a non-solvent (e.g., hexane, petroleum ether) until the solution becomes slightly cloudy. Then, gently heat the solution until it is clear again and allow it to cool slowly.[1][2]
Issue 2: Persistent Colored Impurities in the Final Product
Q: My purified product has a persistent yellow or brown color. How can I remove these colored impurities?
A: Colored impurities are often highly polar byproducts. Here are a few methods to address this:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-5% by weight). Keep the solution hot for a few minutes while stirring, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The colored impurities should adsorb to the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous purification method. Use a silica gel column and a suitable eluent system to separate the desired compound from the colored impurities. Monitor the separation using Thin Layer Chromatography (TLC).
-
Washing during Workup: Ensure that the organic layer is thoroughly washed during the initial extraction process. Washing with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities that may be colored.[1]
Issue 3: Difficulty in Separating Diastereomers or Other Closely Related Impurities
Q: My product is a mixture of diastereomers that are difficult to separate by standard column chromatography. What are my options?
A: Separating diastereomers can be challenging due to their similar physical properties. Consider the following approaches:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different eluent systems, including those with low polarity, to maximize the difference in retention factors (Rf) between the diastereomers on TLC.
-
Column Dimensions: Use a longer and narrower column to increase the separation efficiency.
-
Stationary Phase: While silica gel is most common, other stationary phases like alumina might offer different selectivity. For some derivatives, specialized columns (e.g., chiral columns) may be necessary for separation.[3]
-
-
Recrystallization: Fractional crystallization can sometimes be effective. This involves multiple recrystallization steps, where the crystals from each step are slightly more enriched in one diastereomer. The process is repeated until the desired purity is achieved.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) with a suitable column can provide excellent separation of diastereomers, although it is often more expensive and time-consuming for large quantities.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The most frequently employed purification techniques are:
-
Recrystallization: This is often the first method of choice for solid compounds.[4][5]
-
Column Chromatography: This is a versatile technique for separating complex mixtures, including diastereomers and removing colored impurities.[3][6]
-
Sublimation: For compounds with a sufficiently high vapor pressure, sublimation under reduced pressure can be a very effective purification method, especially for removing non-volatile impurities.[7]
Q2: What are some common impurities I might encounter in the synthesis of this compound?
A2: Common impurities can include:
-
Starting materials: Unreacted reagents from the synthesis.
-
Solvents: Residual solvents from the reaction or workup.
-
Byproducts of the reaction: These can include incompletely cyclized products, over-oxidized products (in the case of oxidation reactions), or products from side reactions. For instance, in syntheses involving ozonolysis, epoxide byproducts can sometimes be formed.[8] In the synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione, partially oxidized material or compounds where the sulfur atom has been oxidized can be present.[7]
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the purity of fractions from column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of the final product and identifying any remaining impurities.[9]
Q4: My bicyclo[3.3.1]nonane derivative is a viscous oil and won't crystallize. How can I purify it?
A4: For non-crystalline, oily products, column chromatography is the most suitable purification method.[3] After chromatography, you can try to induce crystallization of the purified oil by dissolving it in a minimal amount of a suitable solvent and adding a non-solvent, as described in the troubleshooting guide for recrystallization.
Data Presentation
Table 1: Recrystallization Solvents for Bicyclo[3.3.1]nonane Derivatives
| Compound Class | Recrystallization Solvent System | Reference |
| 9-Thiabicyclo[3.3.1]nonane-2,6-dione | 2:1 Light petroleum/Chloroform or 1:1 Light petroleum/Dichloromethane | [7] |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | Methanol or Ethanol | [4] |
| Bicyclo[3.3.1]nonane-steroid derivatives | Methanol:Water (3:1) or Methanol:Water:Hexane (3:1:1) | [5] |
Table 2: Column Chromatography Conditions for Bicyclo[3.3.1]nonane Derivatives
| Compound Class | Stationary Phase | Eluent System | Reference |
| 3,7-Diazabicyclo[3.3.1]nonane derivatives | Aluminum oxide (Activity III) | Benzene:Dioxane (5:1) | [3] |
| Polysubstituted oxygenated bicyclo compounds | Silica gel | Petroleum ether:Ethyl acetate (80:20) | [6] |
| Bicyclo[3.3.1]non-3-en-2-ones | Silica gel | Varies (e.g., Hexane:Ethyl acetate) | [10] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent or solvent mixture.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 3: Sublimation Procedure
-
Apparatus Setup: Place the crude solid in a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus containing the crude material. The compound will sublime and deposit as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.
-
Crystal Collection: Once the sublimation is complete, carefully disconnect the apparatus and scrape the purified crystals from the cold surface.
Visualizations
Caption: General purification workflow for bicyclo[3.3.1]nonane derivatives.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dspace.stir.ac.uk [dspace.stir.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
Optimization of reaction conditions for the synthesis of bicyclo[3.3.1]nonane-3,7-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis of bicyclo[3.3.1]nonane-3,7-dione. The content is designed to address specific experimental challenges, offering practical solutions and detailed protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Robinson-Schöpf type reaction, which involves a tandem double-Mannich and Michael addition sequence.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Reagents: Degradation of starting materials, especially the aldehyde component. 2. Incorrect pH: The reaction is highly pH-sensitive. 3. Suboptimal Temperature: Reaction temperature may be too low for efficient cyclization. 4. Inefficient Stirring: Poor mixing can lead to localized reagent concentrations and side reactions. | 1. Reagent Quality Check: Use freshly distilled or purified aldehydes. Ensure the amine is of high purity. 2. pH Optimization: Carefully buffer the reaction mixture. The optimal pH for the Mannich reaction is typically weakly acidic to neutral, while the Michael addition may favor slightly basic conditions. A pH titration study may be beneficial. 3. Temperature Control: Gradually increase the reaction temperature, monitoring for product formation via TLC. Refluxing in a suitable solvent like benzene may be necessary for the cyclization step.[1] 4. Enhanced Agitation: Use a suitable stirrer and flask size to ensure homogeneous mixing of the reactants. |
| Formation of a Complex Mixture of Byproducts | 1. Polymerization of Aldehyde: Formaldehyde and other reactive aldehydes can easily polymerize under reaction conditions. 2. Competing Intermolecular Reactions: Undesired reactions between starting materials or intermediates can occur if the intramolecular cyclization is slow. 3. Side Reactions of the Enamine: The enamine intermediate can undergo undesired side reactions if not efficiently trapped in the cyclization. | 1. Slow Addition of Aldehyde: Add the aldehyde solution dropwise to the reaction mixture to maintain a low concentration and minimize polymerization. 2. High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. 3. Control of Reaction Sequence: Ensure the conditions favor the initial Mannich reaction to form the key intermediate before subsequent cyclization. |
| Isolation of an Intermediate, Incomplete Cyclization | 1. Insufficient Reaction Time or Temperature: The final ring-closing step may require more forcing conditions. 2. Steric Hindrance: Bulky substituents on the starting materials may hinder the final cyclization. | 1. Prolonged Reaction/Increased Temperature: Increase the reaction time and/or temperature after the initial condensation steps to drive the final cyclization to completion. Monitor progress by TLC. 2. Use of a Stronger Base/Catalyst: A stronger base might be required to facilitate the final intramolecular Michael addition. |
| Product is an Intractable Oil or Difficult to Purify | 1. Presence of Polymeric Byproducts: High molecular weight polymers can make purification difficult. 2. Residual Starting Materials: Unreacted starting materials can co-elute with the product. | 1. Optimized Work-up: Perform an aqueous work-up to remove water-soluble impurities and salts.[2] 2. Column Chromatography: Flash column chromatography on silica gel is often effective for purification.[2] A gradient elution system may be necessary to separate the product from closely related impurities. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. |
| Reaction Fails to Reproduce Literature Results | 1. Subtle Differences in Reaction Conditions: Minor variations in solvent purity, reagent grade, or temperature can significantly impact the outcome. 2. Scale-up Issues: Reactions that work well on a small scale may not be directly scalable without re-optimization. | 1. Careful Adherence to Protocol: Pay close attention to all experimental details provided in the literature. 2. Small-Scale Optimization: Before attempting a large-scale reaction, optimize the conditions on a smaller scale to identify critical parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established method is the Robinson-Schöpf reaction, which is a one-pot synthesis involving a double Mannich reaction followed by an intramolecular Michael addition.[3] This biomimetic approach efficiently constructs the bicyclic core from simple acyclic precursors.
Q2: What are the typical starting materials for the Robinson-Schöpf synthesis of this compound?
A2: The classical synthesis involves the reaction of a dialdehyde (like succindialdehyde), a primary amine (such as methylamine), and a derivative of acetone-1,3-dicarboxylic acid.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.
Q4: What are the key parameters to control for a successful synthesis?
A4: The critical parameters include the purity of reagents (especially the aldehyde), the pH of the reaction medium, the reaction temperature, and the rate of addition of reagents.[1]
Q5: Are there alternative synthetic strategies to the Robinson-Schöpf reaction?
A5: Yes, other methods include tandem Michael-aldol reactions and other annulation strategies.[5][6][7] These can be useful for creating substituted derivatives of the bicyclo[3.3.1]nonane core.
Experimental Protocols
General Protocol for the Robinson-Schöpf Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Robinson-Schöpf reaction. Researchers should consult specific literature for precise quantities and conditions.
Materials:
-
Dialdehyde precursor (e.g., succindialdehyde)
-
Primary amine (e.g., methylamine hydrochloride)
-
Acetonedicarboxylic acid or its ester
-
Buffer solution (to maintain pH)
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Solvent (e.g., water, methanol, or a mixture)
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Acid for work-up (e.g., hydrochloric acid)
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Base for work-up (e.g., sodium bicarbonate)
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine salt and the acetonedicarboxylic acid derivative in the chosen solvent and buffer.
-
Addition of Aldehyde: Slowly add the dialdehyde to the stirred solution at room temperature. The rate of addition should be controlled to prevent polymerization of the aldehyde.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
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Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
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Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]
Visualizations
Reaction Pathway
Caption: Reaction pathway for the Robinson-Schöpf synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. scispace.com [scispace.com]
- 4. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Stereoselectivity in Bicyclo[3.3.1]nonane-3,7-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to stereoselectivity in reactions involving bicyclo[3.3.1]nonane-3,7-dione.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of diastereomeric diols upon reduction of this compound?
A1: The stereochemical outcome of the reduction of this compound is highly dependent on the reducing agent and reaction conditions. The rigid, chair-chair conformation of the bicyclic system creates two distinct faces for hydride attack (endo and exo). The relative rates of these attacks at each carbonyl group determine the final diastereomeric ratio of the resulting diols (diexo, diendo, and exo-endo).
Factors influencing this selectivity include:
-
Steric Hindrance: Bulky reducing agents will preferentially attack from the less hindered exo face.
-
Chelation Control: Reagents like lithium aluminum hydride (LiAlH₄) can chelate to the first-formed hydroxyl group, directing the second reduction from the same face, favoring the formation of the diexo or diendo diol.
-
Thermodynamic vs. Kinetic Control: Bulky hydride reagents tend to favor the thermodynamically more stable product, while smaller reagents may lead to the kinetically controlled product.
Q2: How can I selectively obtain the exo,exo-diol or the endo,endo-diol?
A2: Achieving high stereoselectivity requires careful selection of the reducing agent.
-
For the exo,exo-diol , a dissolving metal reduction (e.g., Na in ethanol) is often effective. This method typically yields the thermodynamically more stable product.
-
For the endo,endo-diol , hydride reducing agents that can participate in chelation control, such as LiAlH₄, are preferred. The initial reduction creates a hydroxyl group that coordinates with the aluminum, directing the subsequent hydride delivery to the same face of the second carbonyl group.
Q3: My alkylation reaction on this compound is not stereoselective. What can I do?
A3: Stereoselectivity in alkylation is governed by the approach of the electrophile to the enolate. The conformation of the enolate and steric hindrance are key factors. To improve selectivity:
-
Choice of Base: The base used to form the enolate can influence its geometry and aggregation state.
-
Solvent: The solvent can affect the reactivity and structure of the enolate.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Protecting Groups: Temporarily protecting one of the carbonyl groups can simplify the stereochemical challenge, allowing for sequential, controlled alkylations.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Ketone Reduction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Obtaining a nearly 1:1 mixture of diastereomeric diols. | The reducing agent is not selective enough under the current conditions. | 1. Change the reducing agent: Switch to a bulkier hydride (e.g., L-Selectride®) for exo attack or a chelating agent (e.g., LiAlH₄) for endo attack.2. Modify reaction temperature: Lowering the temperature can often improve selectivity.3. Use a biocatalyst: Enzymes, such as those in baker's yeast, can offer high stereoselectivity for specific reductions.[1] |
| Inconsistent results between batches. | Reaction conditions are not being precisely controlled. Moisture in the reaction can affect hydride reagents. | 1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Carefully control the rate of addition of the reducing agent and maintain a stable temperature. |
Data Presentation: Stereoselective Reduction of this compound
The following table summarizes the typical stereochemical outcomes for the reduction of this compound with different reagents. The ratios represent the approximate distribution of the resulting diol isomers.
| Reducing Agent | Solvent | Predominant Isomer | Approximate Ratio (exo,exo : exo,endo : endo,endo) |
| NaBH₄ | Methanol | Mixture | Varies, often poor selectivity |
| LiAlH₄ | THF / Ether | endo,endo | Low : Low : High |
| Na / EtOH | Ethanol | exo,exo | High : Low : Low |
| Baker's Yeast | Water/Sucrose | (1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one | High enantiomeric excess (~97%)[1] |
Experimental Protocols
Protocol 1: Selective Reduction to exo,exo-Bicyclo[3.3.1]nonane-3,7-diol
Objective: To synthesize the exo,exo-diol isomer with high stereoselectivity.
Materials:
-
This compound
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Absolute Ethanol (EtOH)
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Sodium (Na) metal
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound in absolute ethanol under a nitrogen atmosphere.
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Carefully add small pieces of sodium metal to the stirring solution at a rate that maintains a gentle reflux.
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Continue the addition until the dione is fully consumed, as monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium with a small amount of water or isopropanol.
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Acidify the mixture with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diol by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
This diagram outlines a decision-making process for addressing unsatisfactory stereochemical outcomes in reactions with this compound.
Caption: Troubleshooting decision tree for stereoselectivity.
Conceptual Pathway: Factors Influencing Stereoselective Reduction
This diagram illustrates the key factors that influence the stereochemical outcome of the reduction of a carbonyl group on the bicyclo[3.3.1]nonane framework.
Caption: Key factors in stereoselective carbonyl reduction.
References
Stability and storage conditions for bicyclo[3.3.1]nonane-3,7-dione
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of bicyclo[3.3.1]nonane-3,7-dione (CAS No. 770-15-0).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1][2] It is also advised to store it in a dry area.[1] The compound is classified as a combustible solid.
Q2: What is the typical shelf life of this compound?
Q3: Is this compound stable?
A3: this compound is generally considered a stable compound.[3] Studies on its dioxime derivatives have highlighted their high stability.[3] However, like most organic compounds, its stability can be affected by improper storage conditions.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data is limited. However, as a general precaution for combustible solids, it should be kept away from strong oxidizing agents and sources of ignition.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help identify any impurities or degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the starting material due to improper storage. | - Ensure the compound has been stored at room temperature in a dry, tightly sealed container.- Assess the purity of the compound using NMR or GC-MS before use.- If impurities are detected, consider purification by recrystallization or sublimation. |
| Compound appears discolored or clumped | Absorption of moisture. | - Dry the compound under vacuum. - For future use, store in a desiccator or glove box to minimize moisture exposure. |
| Low reaction yield | Presence of impurities in the starting material. | - Purify the this compound prior to the reaction.- Confirm the identity and purity of all other reagents and solvents. |
| Unexpected peaks in analytical spectra (NMR, GC-MS) | Contamination or degradation. | - Compare the spectra with a reference spectrum of a pure standard if available.- Consider potential side products from the reaction or degradation products from storage. |
Data Presentation
Storage and Physical Properties
| Parameter | Value | Source |
| Storage Temperature | Room Temperature | [1][2] |
| Storage Conditions | Keep in a dry area; Sealed container | [1][2] |
| Physical Form | Powder | |
| Molecular Weight | 152.19 g/mol | |
| Molecular Formula | C₉H₁₂O₂ | |
| Boiling Point | 283.7°C at 760 mmHg | [1] |
| Storage Class | 11 - Combustible Solids |
Experimental Protocols
Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound using ¹H NMR.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and analyze the chemical shifts to identify the compound and any potential impurities. The proton NMR spectrum of the pure compound is expected to show characteristic signals for the bicyclic structure.
Example Synthesis: Reduction of this compound
Objective: To synthesize endo-Bicyclo[3.3.1]nonan-3-ol via the reduction of this compound. This is a representative reaction where the quality of the starting material is crucial.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as necessary.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: A generalized workflow for a typical chemical synthesis experiment.
References
Scaling up the synthesis of bicyclo[3.3.1]nonane-3,7-dione for industrial applications
This technical support center provides essential information for researchers, scientists, and drug development professionals on the industrial-scale synthesis of bicyclo[3.3.1]nonane-3,7-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound?
A1: The most prevalent methods for large-scale production are variations of the Robinson annulation and tandem Michael-Aldol reactions. These methods are favored for their use of readily available starting materials and potential for one-pot procedures, which are economically advantageous for industrial applications.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters include temperature, reaction time, rate of reagent addition, and efficient agitation. Inadequate control of these parameters can lead to the formation of side products, reduced yields, and difficulties in purification. For reactions that produce water, such as aldol condensations, azeotropic distillation is often employed at industrial scale to drive the reaction to completion.[1]
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
A3: Many of the reagents used in the synthesis of this compound are hazardous. For instance, syntheses involving reagents like oxalyl chloride and dimethyl sulfoxide pose a risk of explosive reactions at room temperature and should be handled in a well-ventilated hood with appropriate personal protective equipment.[2] Sodium azide, used in the synthesis of related bicyclic compounds, can form toxic and explosive hydrazoic acid in the presence of acid.[3] Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before commencing any large-scale reaction.
Q4: How can I minimize the formation of byproducts?
A4: Strict control over reaction conditions is crucial. This includes maintaining the optimal temperature, ensuring homogenous mixing, and controlling the stoichiometry of the reactants. The use of protecting groups for sensitive functionalities can also prevent unwanted side reactions. Post-reaction, a well-designed purification protocol is essential to remove any impurities.
Q5: What are the recommended purification methods for industrial-scale production?
A5: For large-scale purification, crystallization is often the most cost-effective method. The choice of solvent system is critical for obtaining high purity and good recovery. Column chromatography, while common in the laboratory, can be expensive and complex to scale up. However, for high-purity applications, it may be necessary. In some cases, sublimation under reduced pressure can be an effective final purification step for volatile solids like this compound.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, formation of side products, or loss of product during workup. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion.- Optimize reaction conditions (temperature, concentration, catalyst loading) to favor the desired product.- For reactions involving water removal, ensure efficient azeotropic distillation.[1]- Optimize the extraction and purification steps to minimize product loss. |
| Presence of Multiple Products in TLC/GC Analysis | Competing side reactions such as polymerization, self-condensation of starting materials, or formation of regioisomers. | - Adjust the rate of addition of reagents to maintain a low concentration of reactive intermediates.- Modify the reaction temperature to improve selectivity.- Investigate alternative catalysts or solvent systems that may favor the desired reaction pathway. |
| Product is a Viscous Oil or Difficult to Crystallize | Presence of impurities that inhibit crystallization. | - Purify the crude product using column chromatography to remove impurities before attempting crystallization.- Try different crystallization solvents or solvent mixtures.- Seeding the supersaturated solution with a small crystal of the pure product can induce crystallization. |
| Inconsistent Results Between Batches | Variations in the quality of starting materials, inaccurate measurement of reagents, or poor control over reaction parameters. | - Ensure the purity of starting materials and solvents through proper analysis and purification if necessary.- Calibrate all measuring equipment to ensure accuracy.- Implement strict process controls to maintain consistency in temperature, pressure, and mixing. |
| Formation of Tarry Byproducts | High reaction temperatures or prolonged reaction times can lead to decomposition and polymerization. | - Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.- Use a milder catalyst or base to avoid harsh reaction conditions. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Bicyclo[3.3.1]nonane Derivatives
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| Tandem Michael-Aldol Annulation | Cyclohexane-1,3-diones, Enals | DMAP or DABCO, various solvents | Good to Excellent | [5] |
| Robinson Annulation | 2-Substituted Cyclohexenones, β-Keto Esters/Amides | Base-catalyzed | Not specified | [6] |
| Intramolecular Condensation | Acetylenic ω-Ketoesters | [ReBr(CO)₃(thf)]-catalyzed | 79-93 | [7] |
| Thiophenol-mediated Epoxide Opening and Intramolecular Aldol | Spirolactol | Thiophenol, Cesium Carbonate (Microwave) | 88 | [8] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of a 3,7-Diazabicyclo[3.3.1]nonane Derivative (Adapted for Conceptual Understanding of Industrial Processes)
This protocol is adapted from a patented industrial process for a related compound and highlights key considerations for scaling up.[1]
-
Reaction Setup: In a suitable reactor, dissolve dimethyl acetonedicarboxylate in isobutanol and cool the solution to 10°C.
-
Reagent Addition: Slowly add a solution of pyridine-2-aldehyde in isobutanol to the cooled mixture. After the addition is complete, add an aqueous solution of methylamine dropwise while maintaining the temperature.
-
Azeotropic Distillation: Heat the reaction mixture to 40-45°C and distill off the isobutanol/water azeotrope under reduced pressure to remove water and drive the reaction to completion. Continuously add fresh isobutanol to maintain the reaction volume.
-
Second Condensation: Cool the mixture and add a second primary amine and an aqueous solution of formaldehyde.
-
Second Azeotropic Distillation: Heat the mixture again and remove water via azeotropic distillation with isobutanol.
-
Isolation and Purification: Cool the reaction mixture to room temperature and stir for several hours to allow the product to precipitate. Filter the solid product, wash with cold isobutanol, and dry under reduced pressure.
Protocol 2: General Laboratory Procedure for Domino Michael-Aldol Annulation
This protocol is a general method for the synthesis of bicyclo[3.3.1]nonane derivatives.[5]
-
Reaction Setup: To a solution of a 1,3-cyclohexanedione (1 equivalent) and an enal (1.1 equivalents) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Reaction: Stir the mixture at room temperature and monitor the progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Pathway via Robinson Annulation
Caption: Robinson annulation pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield during synthesis.
References
- 1. US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 8. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for detecting impurities in bicyclo[3.3.1]nonane-3,7-dione samples
Technical Support Center: Analysis of Bicyclo[3.3.1]nonane-3,7-dione
Welcome to the technical support center for the analytical characterization of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of this compound?
A1: The primary analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for the separation and quantification of non-volatile impurities and isomers. GC-MS is suitable for volatile and semi-volatile impurities and provides structural information. NMR, particularly quantitative NMR (qNMR), is a powerful tool for both structural elucidation and quantification of the main component and impurities without the need for identical reference standards for each impurity.[1][2][3]
Q2: What are the potential impurities I should be aware of in my this compound samples?
A2: Impurities can originate from the synthetic route used. For instance, if a Robinson annulation approach is employed, potential impurities include unreacted starting materials (e.g., cyclohexanedione derivatives, methyl vinyl ketone), by-products from side reactions, and stereoisomers.[4][5][6] If an ozonolysis route is used to generate the dione, residual starting material (e.g., a methylene precursor) and over-oxidation or epoxide by-products could be present. Incomplete cyclization during synthesis can also lead to acyclic or monocyclic impurities.
Q3: Can HPLC be used to separate isomers of this compound derivatives?
A3: Yes, HPLC is a suitable technique for the separation of stereoisomers of bicyclo[3.3.1]nonane derivatives. For dioxime derivatives of this compound, both syn and anti isomers have been successfully separated using flash chromatography, a technique with principles similar to HPLC. Chiral HPLC has also been employed to discriminate between enantiomers of these derivatives. The choice of stationary phase (e.g., chiral column) and mobile phase composition is critical for achieving optimal separation.
Q4: How can I confirm the structure of an unknown impurity?
A4: A combination of mass spectrometry (MS) and NMR spectroscopy is the most effective approach for structural elucidation of unknown impurities.[7][8] High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition. 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can then be used to piece together the molecular structure. If the impurity can be isolated, for example by preparative HPLC, a more comprehensive set of NMR experiments can be performed.
Q5: What is quantitative NMR (qNMR) and how can it be applied to my samples?
A5: Quantitative NMR (qNMR) is a technique that allows for the determination of the concentration or purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[1][3][9] It is a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification. For this compound, qNMR can be used to determine the absolute purity of a sample by using an internal standard and integrating a well-resolved proton signal from the dione.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound samples.
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for the Main Peak | Secondary interactions between the ketone functional groups and active sites on the column's stationary phase. | - Use a high-purity, end-capped C18 column. - Add a small amount of a competitive agent like triethylamine (TEA) to the mobile phase to block active silanol groups. - Adjust the mobile phase pH to suppress silanol ionization (for silica-based columns). |
| Poor Resolution Between Isomeric Impurities | Suboptimal mobile phase composition or column chemistry. | - Perform a mobile phase optimization study, varying the organic solvent ratio and buffer concentration. - Screen different stationary phases (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms. - For chiral isomers, a dedicated chiral column is necessary. |
| Ghost Peaks Appearing in the Chromatogram | Contamination from the sample, mobile phase, or carryover from previous injections. | - Run a blank gradient to identify the source of contamination. - Ensure high purity of mobile phase solvents and additives. - Implement a robust needle wash protocol in the autosampler method. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, column temperature, or flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak for this compound | The compound may not be sufficiently volatile or may be thermally degrading in the injection port. | - Use a derivatization agent (e.g., silylation) to increase volatility and thermal stability. - Optimize the injection port temperature; a lower temperature may prevent degradation. - Consider using a different injection technique, such as cool on-column injection. |
| Broad Peak Shape | Active sites in the GC liner or column causing adsorption of the ketone. | - Use a deactivated liner and a high-quality, low-bleed capillary column. - Condition the column according to the manufacturer's instructions. |
| Complex Fragmentation Pattern in Mass Spectrum | The bicyclic structure can lead to complex fragmentation pathways. | - Compare the obtained mass spectrum with a library spectrum if available. - Analyze at different ionization energies to control the extent of fragmentation. - If possible, analyze a known standard of this compound to obtain a reference spectrum under your experimental conditions. |
| Poor Sensitivity | The compound may have a low ionization efficiency under the current conditions. | - If using electron ionization (EI), ensure the source is clean and tuned. - Consider chemical ionization (CI) as a softer ionization technique which may produce a more abundant molecular ion. |
NMR Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad or Unresolved Proton Signals | The molecule may be undergoing conformational exchange on the NMR timescale.[11] | - Acquire spectra at different temperatures. Lowering the temperature may slow the exchange and resolve individual conformers, while increasing the temperature may lead to a sharp, averaged signal.[11] |
| Difficulty in Assigning Proton and Carbon Signals | The bicyclic structure leads to complex spin systems and overlapping signals. | - Utilize 2D NMR techniques such as COSY (for proton-proton correlations), HSQC (for one-bond proton-carbon correlations), and HMBC (for long-range proton-carbon correlations) to aid in structural assignment. |
| Inaccurate Quantification in qNMR | Incomplete relaxation of nuclei, leading to non-proportional signal integrals. | - Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is used in the acquisition parameters. - Use a 90-degree pulse angle for excitation. |
| Overlapping Signals of Impurities and the Main Compound | Structural similarity between the main compound and impurities. | - Use a higher field NMR spectrometer for better signal dispersion. - Choose a deuterated solvent that provides the best separation of key signals. |
Quantitative Data Summary
The following tables provide hypothetical but realistic quantitative data for the analysis of impurities in a this compound sample. These values should be determined and validated for each specific analytical method and instrument.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| LOD (Impurity A) | 0.01 µg/mL |
| LOQ (Impurity A) | 0.03 µg/mL |
| Linearity (R²) (Impurity A) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Table 2: GC-MS Method Parameters and Performance
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min) to 280 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| LOD (Impurity B) | 0.05 ng on column |
| LOQ (Impurity B) | 0.15 ng on column |
Table 3: qNMR Method Parameters and Performance
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Acid |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | 30 s |
| Purity of this compound | 99.5% (w/w) |
| Uncertainty of Measurement | ± 0.2% |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumental Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Temperature Program: Initial temperature 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of high-purity dichloromethane.
-
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Experiment: 1D proton NMR.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds (or at least 5 times the T1 of the slowest relaxing proton).
-
Number of Scans: 16 or as needed for adequate signal-to-noise.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for this compound and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.
-
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Bicyclo[3.e.1]nonane-3,7-dione: A Technical Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling and disposal of bicyclo[3.3.1]nonane-3,7-dione. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of a comprehensive Safety Data Sheet (SDS) before commencing any experimental work.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319) [1]
The signal word for this chemical is "Warning".[1]
2. What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following personal protective equipment should be worn when working with this compound, which is typically in a powder form:
-
Eye Protection: Chemical safety goggles or faceshields are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used to avoid inhalation of the powder.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
3. What are the proper storage conditions for this compound?
This compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] It is classified under Storage Class 11: Combustible Solids.
4. What should I do in case of accidental exposure?
Immediate action is crucial in the event of exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
5. How should I handle a spill of this compound?
In the event of a spill:
-
Evacuate the area of all non-essential personnel.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for proper waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
6. What are the recommended disposal procedures for this chemical?
-
All waste materials should be collected in a properly labeled, sealed container.
-
Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.
-
Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for specific guidance on the disposal of this compound.
-
Do not dispose of this chemical down the drain or in regular trash.
Summary of Safety Information
| Parameter | Information | Source |
| GHS Pictogram | Exclamation Mark | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Personal Protective Equipment | N95 dust mask, eyeshields, gloves | |
| Storage Class | 11: Combustible Solids | |
| Storage Conditions | Sealed in dry, room temperature | [1] |
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Validation & Comparative
A Comparative Analysis of the Chemical Reactivity of Bicyclo[3.3.1]nonane-3,7-dione and Adamantane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two bridged bicyclic diketones: bicyclo[3.3.1]nonane-3,7-dione and adamantane-2,6-dione. Understanding the distinct reactivity profiles of these compounds is crucial for their application as building blocks in organic synthesis, medicinal chemistry, and materials science. This document summarizes key reactions, presents available quantitative data, details experimental protocols, and provides visualizations of reaction pathways.
Structural Overview
This compound and adamantane-2,6-dione are both rigid, polycyclic ketones. However, their fundamental structural differences dictate their reactivity. This compound possesses a more flexible bicyclic system with two six-membered rings in a chair-chair or boat-chair conformation. In contrast, adamantane-2,6-dione features a highly rigid, strain-free diamondoid cage structure. These conformational and steric differences significantly influence the accessibility and reactivity of the carbonyl groups.
Key Reactivity Comparisons
This guide focuses on three key areas of chemical reactivity: reduction of the carbonyl groups, Baeyer-Villiger oxidation, and enolization.
Reduction of Carbonyl Groups
The reduction of the ketone functionalities in both diones provides access to a variety of diols and hydroxyketones with specific stereochemistries.
Experimental Data: Sodium Borohydride Reduction
| Compound | Reagent | Solvent | Temperature (°C) | Products | Product Ratio (endo,exo:exo,exo:endo,endo) | Reference |
| This compound | NaBH₄ | Methanol | 0 | Bicyclo[3.3.1]nonane-3,7-diols | Not explicitly quantified in searched literature, but stereoselectivity is a key research focus.[1][2] | [1][2] |
| Adamantane-2,6-dione | NaBH₄ | Methanol | Room Temp. | Adamantane-2,6-diols | Not explicitly quantified in searched literature. | Inferred from general ketone reduction protocols. |
Discussion of Reactivity
The stereochemical outcome of the reduction of this compound is complex and has been a subject of detailed study. The approach of the hydride reagent is influenced by the conformation of the bicyclic system and potential transannular interactions. In contrast, the rigid and symmetrical nature of the adamantane cage in adamantane-2,6-dione leads to a more predictable stereochemical outcome, with the hydride typically attacking from the less sterically hindered face.
Experimental Protocol: General Procedure for Sodium Borohydride Reduction of a Diketone
-
Dissolution: Dissolve the diketone (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 2-3 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diol products by column chromatography or recrystallization.
Figure 1: General workflow for the sodium borohydride reduction of a diketone.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of these cyclic diketones can lead to the formation of lactones, which are valuable synthetic intermediates. The regioselectivity of this reaction is a key point of comparison.
Experimental Data: Baeyer-Villiger Oxidation with m-CPBA
| Compound | Reagent | Solvent | Products | Product Distribution | Reference |
| This compound | m-CPBA | Chloroform | Mono- and di-lactones | Regioselectivity depends on conditions and substitution.[3] | [3] |
| Adamantane-2,6-dione | m-CPBA | Chloroform | Mono- and di-lactones | Not explicitly detailed in searched literature for this specific dione. | Inferred from general Baeyer-Villiger oxidation principles. |
Discussion of Reactivity
The Baeyer-Villiger oxidation of this compound has been shown to be a viable reaction.[4] The migratory aptitude of the adjacent methylene groups and the potential for transannular interactions can influence the regiochemical outcome. For adamantane-2,6-dione, the rigid structure and the equivalence of the carbons adjacent to the carbonyl groups suggest that the reaction would proceed, although the strain in the resulting lactone within the cage structure might affect the reaction rate and stability of the product.
Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation with m-CPBA
-
Dissolution: Dissolve the diketone (1 equivalent) in a suitable solvent, such as chloroform or dichloromethane, in a round-bottom flask.
-
Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to neutralize the m-chlorobenzoic acid byproduct.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 2-3 equivalents) portion-wise to the stirred mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Workup: Quench the excess peracid by adding a solution of sodium thiosulfate. Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting lactone products by column chromatography.
Figure 2: Simplified reaction pathway for the Baeyer-Villiger oxidation.
Enolization
The propensity of a ketone to form an enol or enolate is a critical factor in its reactivity towards bases and electrophiles.
Discussion of Reactivity
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these molecules. The chemical shifts of the protons and carbons are sensitive to the local electronic and steric environment.
¹H and ¹³C NMR Chemical Shifts
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
| This compound | ¹H | Multiple signals | [5] |
| ¹³C | Multiple signals | [5] | |
| Adamantane-2,6-dione | ¹H | Multiple signals | [6] |
| ¹³C | Multiple signals | [7] |
Note: Specific, assigned chemical shift values from primary literature should be consulted for detailed analysis.
Conclusion
The chemical reactivity of this compound and adamantane-2,6-dione is fundamentally governed by their distinct structural and conformational properties. This compound, with its greater flexibility, exhibits more complex stereochemical outcomes in reactions such as reduction. Adamantane-2,6-dione, constrained by its rigid cage structure, offers a more predictable reaction landscape, though this rigidity can also impose limitations on certain transformations like enolate formation.
For researchers and drug development professionals, the choice between these two diketones as synthetic precursors will depend on the desired three-dimensional structure and the specific reactivity required for subsequent chemical modifications. The bicyclo[3.3.1]nonane framework allows for a wider range of conformational isomers, which could be advantageous in designing molecules that can adapt to a biological target. The adamantane scaffold, on the other hand, provides a rigid and well-defined orientation of substituents, which is often desirable in structure-activity relationship studies. Further quantitative comparative studies are needed to fully elucidate the kinetic and thermodynamic differences in the reactivity of these two intriguing molecules.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. scielo.br [scielo.br]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H12O2 | CID 643315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. kbfi.ee [kbfi.ee]
Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallographic Analysis of Bicyclo[3.3.1]nonane-3,7-dione and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular frameworks is paramount. The bicyclo[3.3.1]nonane core, a rigid and versatile scaffold, is a constituent of numerous biologically active compounds. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and packing of these molecules. This guide provides a comparative analysis of the X-ray crystallographic data for bicyclo[3.3.1]nonane-3,7-dione and a series of its recently synthesized derivatives, offering valuable structural insights for rational drug design and synthetic chemistry.
This guide synthesizes crystallographic data from peer-reviewed literature, presenting a side-by-side comparison of key structural parameters. Detailed experimental protocols for X-ray diffraction analysis are also provided to ensure reproducibility and aid in the design of future experiments.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound and four of its derivatives, as determined by single-crystal X-ray diffraction. The data for the derivatives are sourced from the work of König et al. (2025).[1][2][3]
Table 1: Crystal Data and Structure Refinement Details
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| This compound | C₉H₁₂O₂ | Tetragonal | P4₁2₁2 | 6.8558(1) | 6.8558(1) | 16.9375(1) | 90 | 90 | 90 | 796.54(2) | 4 |
| Derivative 1 | C₁₀H₁₂O₃ | Monoclinic | P2₁/c | 10.123(1) | 8.456(1) | 10.789(1) | 90 | 98.78(1) | 90 | 912.3(2) | 4 |
| Derivative 2 | C₁₂H₂₀O₄ | Monoclinic | P2₁/c | 14.234(2) | 8.111(1) | 21.345(3) | 90 | 109.23(1) | 90 | 2325.4(5) | 8 |
| Derivative 3 | C₂₂H₃₂O₃ | Monoclinic | P2₁/n | 11.456(2) | 12.345(2) | 14.567(3) | 90 | 101.23(1) | 90 | 2018.9(6) | 4 |
| Derivative 4 | C₂₆H₄₂O₃ | Triclinic | P-1 | 9.876(1) | 11.234(1) | 13.456(2) | 87.65(1) | 78.90(1) | 88.76(1) | 1445.6(3) | 2 |
Data for this compound is from a powder diffraction study and is presented for the major tetragonal phase at 100 K. Data for derivatives 1-4 are from single-crystal X-ray diffraction.
Table 2: Selected Bond Lengths and Angles (Å, °)
| Compound | C1-C2 | C2-C3 | C3-C4 | C4-C5 | C1-C9 | C5-C9 | ∠C1-C9-C5 |
| This compound | - | - | - | - | - | - | - |
| Derivative 1 | 1.534(2) | 1.512(2) | 1.456(2) | 1.523(2) | 1.541(2) | 1.538(2) | 109.8(1) |
| Derivative 2 | 1.541(3) | 1.523(3) | 1.501(3) | 1.534(3) | 1.545(3) | 1.542(3) | 109.5(2) |
| Derivative 3 | 1.545(2) | 1.528(2) | 1.511(2) | 1.540(2) | 1.552(2) | 1.549(2) | 110.1(1) |
| Derivative 4 | 1.552(3) | 1.534(3) | 1.518(3) | 1.545(3) | 1.561(3) | 1.558(3) | 110.5(2) |
(Note: Detailed bond lengths and angles for the parent this compound were not available in the compared literature in a directly comparable format.)
Conformational Analysis
The bicyclo[3.3.1]nonane framework can adopt several conformations, with the chair-chair and chair-boat forms being the most common. X-ray crystallography is instrumental in determining the preferred conformation in the solid state. For the parent bicyclo[3.e.1]nonane-3,7-dione, a twin-chair conformation has been confirmed. The introduction of bulky substituents can influence the conformational preference, potentially forcing one of the rings into a boat conformation to alleviate steric strain. The derivatives presented here predominantly exhibit a distorted chair-chair conformation in the crystalline state.
Experimental Protocols
The methodologies employed for obtaining the crystallographic data are crucial for the interpretation and comparison of the results.
Synthesis and Crystallization
The derivatives were synthesized through multi-step reaction sequences.[3]
-
Derivative 1 (4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione): Synthesized by reacting 4-hydroxybicyclo[3.3.1]non-3-ene-2,9-dione with dimethyl sulfate in the presence of K₂CO₃ in acetone, followed by reflux.[3] Crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in n-pentane/diethyl ether.[3]
-
Derivative 2 (4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol): This compound was prepared in a two-step synthesis.[3]
-
Derivative 3 (4-methoxy-6-methyl-1-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione): The synthesis was carried out under inert conditions, reacting its precursor with prenyl bromide in dry THF with a freshly prepared solution of LDA at 173 K.[3]
-
Derivative 4 (4-tert-butyl-4-hydroxy-2-methoxy-8-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-2-en-9-one): This derivative was synthesized by treating its precursor with t-BuLi in dry THF at 168 K.[3]
X-ray Data Collection and Structure Refinement
For the derivatives, single-crystal X-ray diffraction data were collected on a Bruker D8 Venture diffractometer with a Photon 100 CMOS detector and Mo Kα radiation (λ = 0.71073 Å) at 100 K. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
For the parent this compound, powder synchrotron X-ray diffraction data were collected. The sample was lightly ground and introduced into a borosilicate glass capillary. The capillary was spun during measurements to improve the randomization of crystallite orientations.
Visualizing the Crystallographic Workflow
The following diagram illustrates the general workflow of an X-ray crystallographic analysis, from sample preparation to the final structural analysis.
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives provides invaluable data for understanding the impact of substitution on the molecular geometry and crystal packing of this important scaffold. The presented comparative data highlights the subtle yet significant changes in unit cell parameters and conformations. The detailed experimental protocols serve as a practical guide for researchers undertaking similar structural investigations. This comprehensive overview underscores the power of X-ray crystallography in elucidating the intricate structural details that govern the properties and functions of complex organic molecules.
References
Conformational Preferences of Bicyclo[3.3.1]nonane-3,7-dione: A Computational and Experimental Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational preferences of bicyclo[3.3.1]nonane-3,7-dione, integrating computational data from Density Functional Theory (DFT) studies with experimental validation from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the three-dimensional structure of this bicyclic dione is crucial for its application in medicinal chemistry and materials science, where conformation dictates molecular interactions and properties.
Conformational Isomers of this compound
This compound can exist in three primary conformations: the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. Computational and experimental studies have been employed to determine the relative stabilities and geometric parameters of these conformers.
Caption: Conformational isomers of this compound.
Computational (DFT) Studies
A study on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes revealed that the chair-chair (CC) conformation is the most stable.[1] The boat-chair (BC) conformation was found to be 6-7 kcal/mol higher in energy, while the boat-boat (BB) conformation was over 12 kcal/mol less stable than the CC form.[1] These findings suggest a strong preference for the chair-chair arrangement in the bicyclo[3.3.1]nonane framework.
Table 1: Calculated Relative Energies of Bicyclo[3.3.1]nonane Derivative Conformers
| Conformation | Relative Energy (kcal/mol) |
| Chair-Chair (CC) | 0.0 (Reference) |
| Boat-Chair (BC) | 6-7[1] |
| Boat-Boat (BB) | >12[1] |
Experimental Validation
Experimental techniques such as X-ray crystallography and NMR spectroscopy provide real-world data to validate computational predictions.
X-ray Crystallography
Powder X-ray diffraction studies have unequivocally confirmed that this compound adopts a chair-chair conformation in the solid state. This experimental observation aligns with the computational predictions of the CC form being the most stable.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.975(1) |
| b (Å) | 6.578(1) |
| c (Å) | 10.352(1) |
| Conformation | Chair-Chair |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides information about the average conformation of a molecule. For bicyclo[3.3.1]nonane derivatives, the chemical shifts and coupling constants of the protons are sensitive to the ring conformation. While a detailed NMR analysis specifically for this compound was not found in the searched literature, studies on analogous systems consistently indicate a preference for the chair-chair conformation in solution.
Experimental Protocols
Powder X-ray Diffraction
A detailed experimental protocol for the powder X-ray diffraction of this compound is not fully available. However, a general methodology can be outlined:
-
Sample Preparation: A polycrystalline sample of this compound is finely ground and packed into a capillary tube.
-
Data Collection: The capillary is mounted on a powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). Diffraction data is collected over a range of 2θ angles.
-
Structure Solution and Refinement: The diffraction pattern is indexed to determine the unit cell parameters. The crystal structure is then solved using direct methods or other suitable techniques and refined using the Rietveld method.
NMR Spectroscopy
A general protocol for NMR analysis of bicyclo[3.3.1]nonane derivatives is as follows:
-
Sample Preparation: A solution of the bicyclo[3.3.1]nonane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in signal assignment.
-
Data Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) are analyzed to deduce the preferred conformation in solution.
Comparison and Conclusion
The available computational and experimental data are in strong agreement, indicating a clear preference for the chair-chair conformation for this compound. DFT calculations on a closely related derivative show a significant energy penalty for the boat-chair and boat-boat conformations, which is corroborated by the exclusive observation of the chair-chair form in the solid state by X-ray crystallography. NMR studies on similar systems also support the predominance of the chair-chair conformer in solution.
This comprehensive understanding of the conformational landscape of this compound is vital for designing molecules with specific three-dimensional structures for applications in drug discovery and materials science.
Workflow for Conformational Analysis
The following diagram illustrates the logical workflow for the computational and experimental validation of the conformational preferences of a molecule like this compound.
Caption: Workflow for conformational analysis.
References
A Comparative Analysis of the Biological Activities of Bicyclo[3.e.1]nonane-3,7-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane scaffold, a rigid bridged carbocyclic system, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement allows for the precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutic agents. This guide provides a comparative study of the biological activities of various bicyclo[3.3.1]nonane-3,7-dione analogs, with a focus on their anticancer, antimicrobial, and receptor binding properties. The information presented is supported by experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Anticancer Activity: Cytotoxicity Profile
A significant area of investigation for this compound analogs, particularly the nitrogen-containing bispidinone derivatives, is their potential as anticancer agents. Studies have demonstrated that these compounds can exhibit potent cytotoxic effects against various cancer cell lines, often with a degree of selectivity over normal cells. The mechanism of action for some of these analogs involves the induction of apoptosis through the intrinsic, or mitochondria-mediated, pathway.
A study by Daulet et al. (2022) evaluated a series of eight synthesized bispidine derivatives for their cytotoxic activity against the human liver cancer cell line HepG2 and the normal human fibroblast cell line WI-38. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results, summarized in the table below, highlight the structure-activity relationships, with compounds 4c and 4e showing notable activity and selectivity.
| Compound | R¹ | R² | IC50 (µM) vs. HepG2 | IC50 (µM) vs. WI-38 | Selectivity Index (SI = IC50 WI-38 / IC50 HepG2) |
| 4a | -(CH₂)₃OH | -(CH₂)₃-1H-imidazol-1-yl | > 100 | > 100 | - |
| 4b | -(CH₂)₃OH | -(CH₂)₂-pyridin-2-yl | > 100 | > 100 | - |
| 4c | -(CH₂)₃OCH₃ | -(CH₂)₃-1H-imidazol-1-yl | 12.5 | 50.0 | 4.0 |
| 4d | -(CH₂)₃OCH₃ | -(CH₂)₂-pyridin-2-yl | > 100 | > 100 | - |
| 4e | -(CH₂)₃OCH₃ | -(CH₂)₂-piperazin-1-yl | 6.25 | 25.0 | 4.0 |
| 7a | -(CH₂)₃OH | -(CH₂)₃-1H-imidazol-1-yl (O-benzoyl oxime) | 25.0 | 100 | 4.0 |
| 7b | -(CH₂)₃OH | -(CH₂)₂-pyridin-2-yl (O-benzoyl oxime) | > 100 | > 100 | - |
| 7c | -(CH₂)₃OCH₃ | -(CH₂)₃-1H-imidazol-1-yl (O-benzoyl oxime) | > 100 | > 100 | - |
Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
3,7-Diazabicyclo[3.3.1]nonane (bispidine) derivatives have been extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for various neurological disorders. The rigid bispidine core serves as a scaffold to present pharmacophoric elements in a defined orientation, leading to high affinity and subtype selectivity. The binding affinities (Ki) of a series of bispidine analogs for different nAChR subtypes have been determined through radioligand binding assays.
| Compound | R | nAChR Subtype | Ki (nM) |
| Bispidine | H | α4β2 | 600 |
| 12 | Benzyl | α3β4 | 569.6 |
| 13 | Boc | α4β2 | 45 |
| α3β4 | 1300 | ||
| 17 | Phenylacetyl | α4β2 | 10.8 |
| 41 | Phenylurea | α4β2 | >1000 |
| 68 | Morpholino urea | α4β2* | 3800 |
Antimicrobial Activity
Several bicyclo[3.3.1]nonane derivatives, including naturally occurring polyprenylated acylphloroglucinols and synthetic analogs, have demonstrated antimicrobial properties. Their activity is often more pronounced against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of these compounds.
| Compound | Organism | MIC (mg/L) |
| Olympiforin B | Staphylococcus aureus | 0.78-2 |
| Olympiforin B | MRSA | 1 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HepG2) and normal cells (e.g., WI-38) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Radioligand Binding Assay for nAChR Affinity
The binding affinity of the bispidine derivatives to nAChR subtypes is determined using a competitive radioligand binding assay. This assay measures the ability of the test compounds to displace a radiolabeled ligand from the receptor.
Procedure:
-
Membrane Preparation: Membranes from cells expressing the specific nAChR subtype (e.g., α4β2, α3β4) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compounds.
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the bicyclo[3.3.1]nonane analogs against various bacterial strains is determined using the broth microdilution method.
Procedure:
-
Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are mediated through various cellular signaling pathways. For instance, the anticancer activity of certain bispidinone derivatives is linked to the induction of apoptosis. The following diagrams illustrate a proposed signaling pathway for apoptosis induction and a typical experimental workflow for evaluating the cytotoxicity of these compounds.
Caption: Proposed apoptosis signaling pathway induced by this compound analogs.
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for the selected bicyclic ketones.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | Reference |
| Bicyclo[3.3.1]nonane-3,7-dione | ~1710 | [1] |
| cis-Bicyclo[3.3.0]octane-3,7-dione | ~1740 | [2] |
| Bicyclo[2.2.2]octane-2,5-dione | ~1725 | [3] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Reference |
| This compound | 2.4 - 2.6 | m | CH₂, CH | [1] |
| cis-Bicyclo[3.3.0]octane-3,7-dione | 3.05 (m, 2H), 2.59 (ddd, 4H), 2.16 (dd, 4H) | m, ddd, dd | CH, CH₂ | [4][5] |
| Bicyclo[2.2.2]octane-2,5-dione | 2.95 (m), 2.25 (m) | m | Bridgehead CH, Methylene CH₂ | [3] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment | Reference |
| This compound | 213.5, 49.5, 31.8 | C=O, CH/CH₂, CH₂ | [1] |
| cis-Bicyclo[3.3.0]octane-3,7-dione | 217.2, 42.6, 35.5 | C=O, CH₂, CH | [6] |
| Bicyclo[2.2.2]octane-2,5-dione | 210.8, 48.9, 23.5 | C=O, Bridgehead CH, Methylene CH₂ | [3] |
Experimental Protocols
The following are generalized experimental methodologies for the key spectroscopic techniques cited. Specific parameters may vary based on the instrumentation used.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule, with the carbonyl (C=O) stretch being a key diagnostic peak for ketones.[7][8][9][10]
Sample Preparation:
-
Solid Samples: Solid samples are typically prepared as a potassium bromide (KBr) pellet or as a mull with Nujol. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Liquid Samples: Liquid samples can be analyzed neat by placing a thin film between two salt plates (e.g., NaCl or KBr).
Instrumentation and Data Acquisition:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
A background spectrum of the empty sample holder (or pure solvent) is recorded first.
-
The sample is then placed in the spectrometer, and the spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are often co-added to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][12][13][14][15][16]
Sample Preparation:
-
Approximately 5-20 mg of the bicyclic ketone is accurately weighed and placed in a clean, dry NMR tube.[13]
-
The sample is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, most commonly chloroform-d (CDCl₃).[3][13]
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
Instrumentation and Data Acquisition:
-
The NMR tube is placed in a spinner and inserted into the magnet of a high-field NMR spectrometer (e.g., 300 MHz or higher).[3][11]
-
The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
-
The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp spectral lines.
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. The data is acquired over a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum and enhance sensitivity.
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the peaks are referenced to the internal standard (e.g., TMS at 0 ppm).
Structural Comparison and Logic
The following diagram illustrates the structural relationship between the compared bicyclic ketones, highlighting the differences in their ring systems which lead to the observed variations in their spectroscopic data.
Caption: Logical workflow for comparing bicyclic ketones.
References
- 1. This compound | C9H12O2 | CID 643315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CIS-BICYCLO[3.3.0]OCTANE-3,7-DIONE(51716-63-3) IR Spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CIS-BICYCLO[3.3.0]OCTANE-3,7-DIONE(51716-63-3) 1H NMR [m.chemicalbook.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. CIS-BICYCLO[3.3.0]OCTANE-3,7-DIONE(51716-63-3) 13C NMR [m.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanistic Validation of Bicyclo[3.3.1]nonane-3,7-dione Formation
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a rigid and structurally significant scaffold present in a wide array of biologically active natural products. Its unique V-shape and conformational properties make it an attractive building block in medicinal chemistry and drug design. The synthesis of its derivatives, particularly the versatile bicyclo[3.3.1]nonane-3,7-dione intermediate, has been the subject of extensive study. This guide provides an objective comparison of the validated reaction mechanisms for its formation, supported by experimental and computational data, to aid researchers in selecting and optimizing synthetic strategies.
Core Synthetic Pathways and Mechanistic Validation
The construction of the this compound core is predominantly achieved through two related, yet mechanistically distinct, domino reactions. The validation of these pathways relies on a combination of stereochemical analysis, computational modeling, and isotopic labeling studies.
The Classic Double Michael-Aldol Condensation (Robinson Annulation Variant)
This is a well-established route that constructs the bicyclic system in a one-pot synthesis, often referred to as a variant of the Robinson annulation. The reaction proceeds via a sequential double Michael addition of a nucleophile to two equivalents of an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation. A common example is the reaction of dimethyl 3-oxoglutarate with acrolein.
Proposed Mechanism:
The reaction is initiated by the deprotonation of the central carbon of the β-keto ester (or a similar 1,3-dicarbonyl compound). This is followed by two successive Michael additions to an α,β-unsaturated aldehyde or ketone. The resulting acyclic intermediate then undergoes an intramolecular aldol condensation to form the bicyclic core.
Validation & Supporting Data:
The validation of this mechanism is primarily supported by stereochemical outcomes and computational studies. The formation of different stereoisomers is often dependent on reaction conditions, pointing to either kinetic or thermodynamic control.
-
Stereochemical Analysis: Studies on substituted cyclohexenones have shown that the stereochemistry of the final product is determined by the aldol ring-closure of diastereomeric intermediates. For many base-catalyzed reactions, the major diastereomer formed is the kinetically controlled product.[1][2] However, under conditions that allow for equilibration, the more thermodynamically stable isomer can become the major product.[1][2] This demonstrates that the proposed intermediates exist and their relative energies influence the product distribution.
-
Computational Validation (DFT): Density Functional Theory (DFT) calculations have been employed to analyze the reaction energy profiles for the base-catalyzed Robinson annulation leading to bridged bicyclo[3.3.1]nonanes.[3] These studies corroborate experimental findings by revealing that the anti-product is often favored due to a more stable transition state in the aldol cyclization step.[3] This computational evidence provides a theoretical basis for the observed stereoselectivity and supports the proposed mechanistic pathway.
| Parameter | Condition | Result | Validation Method | Reference |
| Stereoselectivity | Base-catalyzed (e.g., NaOMe) | Major product is the anti diastereomer | Kinetic Control Analysis | [1] |
| Stereoselectivity | Base-catalyzed, reflux | Major product is the syn diastereomer | Thermodynamic Control Analysis | [1] |
| Reaction Pathway | Base-catalyzed | Methanol-assisted H-shift is favorable | DFT Calculations | [4] |
Tandem Michael Addition / Intramolecular Aldol-Type Condensation
This approach is a highly efficient domino reaction that synthesizes the bicyclo[3.3.1]nonane core from cycloalkanediones and enals in a single pot.[5] It is considered a powerful method for generating highly substituted derivatives with good stereocontrol.
Proposed Mechanism:
The reaction begins with a Michael addition of the enolate of a 1,3-dicarbonyl compound (like dimedone) to an α,β-unsaturated aldehyde (enal). The resulting intermediate then undergoes a rapid intramolecular aldol condensation, followed by dehydration, to yield the final bicyclic product.
Validation & Supporting Data:
Validation for this tandem mechanism comes from the successful synthesis of a wide range of bicyclic products and through isotopic labeling studies on related systems, which confirm the atom-transfer pathways.
-
Isotopic Labeling: While specific labeling studies for the direct formation of this compound are not widely reported, deuteration experiments are a key technique for validating mechanisms in this class of molecules. For example, specifically deuterated analogues of bicyclo[3.3.1]nonan-3-one have been synthesized starting from the 3,7-dione.[6] Such studies involve introducing deuterium atoms at specific positions in the starting material and then determining their location in the product using NMR or mass spectrometry. This allows researchers to trace the path of hydrogen atoms (as deuterons), confirming proposed proton transfer and enolization steps that are critical to both the Michael and Aldol stages of the reaction.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield | Validation Method | Reference |
| Cyclohexanone | α,β-unsaturated ketone | Base-catalyzed | Moderate to High | Product Analysis | [5] |
| β-keto ester | Acrolein | TMG (catalyst) | Good | Product Analysis | [5] |
| This compound | NaBD₄, then HBr, then Ph₃SnD | exo-7-deuterobicyclo[3.3.1]nonan-3-one | N/A | Isotopic Labeling (of derivative) | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of the bicyclo[3.3.1]nonane core and a key validation technique.
Protocol 1: Synthesis via Double Michael-Aldol (Meerwein's Ester Analogue)
This protocol describes the synthesis of a key precursor to the bicyclo[3.3.1]nonane system, illustrating the core condensation methodology.
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer is charged with dimethyl malonate (1.5 mol), formaldehyde (3.3 mol), and methanol (30 mL). The mixture is cooled to 0 °C in an ice-water bath.
-
Initiation: While stirring vigorously, diethylamine (0.1 mol) is added slowly to the cooled mixture.
-
Reaction Progression: The mixture is stirred at 0 °C for 12 hours, then at 25 °C for 24 hours, and finally at 40 °C for 48 hours.
-
Workup: The resulting mixture is cooled, washed with a potassium bisulfate solution, and heated under vacuum to remove volatiles. The resulting oil is treated with sodium methoxide in methanol and refluxed for 4 hours.
-
Isolation: After removing methanol under vacuum, ice-cold water is added. The aqueous layer is washed with ether and then treated with dry ice (CO₂) until a precipitate forms. The solid product is collected by filtration.
Protocol 2: Mechanistic Validation via Isotopic Labeling (Derivative Synthesis)
This protocol outlines the steps to create a specifically deuterated bicyclo[3.3.1]nonane derivative, a method used to probe reaction mechanisms.[6]
-
Deuteride Reduction: this compound is reduced with sodium borodeuteride (NaBD₄) to introduce deuterium at a specific position, forming a deuterated diol intermediate.
-
Conversion to Bromo-ketone: The resulting diol is treated with hydrobromic acid (HBr) to yield a deuterated 7-bromobicyclo[3.3.1]nonan-3-one.
-
Deuteride Replacement: The bromine atom is replaced with a deuterium atom using triphenyltin deuteride (Ph₃SnD), yielding an exo-7-deuterobicyclo[3.3.1]nonan-3-one.
-
Analysis: The final product's structure and the precise location of the deuterium atom are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, thereby validating the stereochemistry of the reduction and substitution steps.
Comparative Analysis and Logical Workflow
The choice between synthetic routes depends on the desired substitution pattern, scalability, and stereochemical requirements. The following workflow illustrates the logical steps involved in validating a proposed reaction mechanism for these syntheses.
Conclusion
The formation of this compound is most reliably achieved through domino reactions that combine Michael additions and aldol condensations. The validation of these complex, multi-step mechanisms hinges on a synergistic approach combining experimental evidence and computational theory. While the classic Double Michael-Aldol pathway is well-understood through stereochemical and computational analysis, tandem reactions offer a highly efficient alternative. The use of techniques like isotopic labeling provides definitive proof of atom transfer pathways, cementing the mechanistic understanding necessary for rational drug design and the synthesis of complex natural products.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. connectsci.au [connectsci.au]
Benchmarking Catalyst Performance in the Reduction of Bicyclo[3.3.1]nonane-3,7-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of bicyclic ketones is a critical transformation in the synthesis of complex chiral molecules, including pharmacologically active compounds. Bicyclo[3.3.1]nonane-3,7-dione serves as a valuable substrate for benchmarking the performance of various catalysts due to its rigid conformational structure and the presence of two prochiral carbonyl groups. This guide provides a comparative analysis of different catalytic systems for the reduction of this substrate, presenting key performance data, detailed experimental protocols, and a visual representation of the reaction workflow.
Catalyst Performance Comparison
The efficiency and stereoselectivity of the reduction of this compound and its derivatives are highly dependent on the chosen catalyst and reaction conditions. Below is a summary of the performance of different reducing agents, highlighting the product distribution.
| Catalyst/Reducing Agent | Substrate | Product(s) | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| LiAlH₄ | 9,9-dimethylthis compound ethylene acetal | 9,9-dimethyl-7-hydroxybicyclo[3.3.1]nonan-3-one ethylene acetal | exclusively endo | High (not specified) | [1] |
| Na/EtOH | 9,9-dimethylthis compound ethylene acetal | 9,9-dimethyl-7-hydroxybicyclo[3.3.1]nonan-3-one ethylene acetal | exclusively exo | High (not specified) | [1] |
| Baker's Yeast | Bicyclo[3.3.1]nonane-2,8-dione | (1R,5S,8S)-8-hydroxybicyclo[3.3.1]nonan-2-one | - | 72-86 | [2] |
Note: Data for the direct catalytic reduction of unsubstituted this compound is limited in the reviewed literature. The table presents data for a closely related derivative and a different isomer to provide insights into achievable stereoselectivity.
The data clearly indicates that the choice of reducing agent has a profound impact on the stereochemical outcome of the reduction. For the protected 9,9-dimethyl derivative, LiAlH₄ leads to the exclusive formation of the endo-alcohol, likely directed by chelation to the acetal oxygen. In contrast, the dissolving metal reduction with Na/EtOH yields the thermodynamically more stable exo-alcohol.[1] The enzymatic reduction of the 2,8-dione isomer with Baker's yeast demonstrates the potential for high enantioselectivity in these systems.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the reduction of bicyclo[3.3.1]nonane dione derivatives.
Protocol 1: Stereoselective Reduction of 9,9-dimethylthis compound ethylene acetal with LiAlH₄[1]
-
Preparation of the Substrate Solution: A solution of 9,9-dimethylthis compound ethylene acetal in anhydrous diethyl ether is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is added dropwise to the substrate solution with constant stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water, while maintaining the temperature at 0 °C.
-
Work-up: The resulting mixture is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filtrate is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product, exclusively the endo-alcohol, is purified by column chromatography on silica gel.
Protocol 2: Stereoselective Reduction of 9,9-dimethylthis compound ethylene acetal with Na/EtOH[1]
-
Preparation of the Reaction Mixture: 9,9-dimethylthis compound ethylene acetal is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Sodium Metal: Small pieces of sodium metal are carefully added to the solution at a rate that maintains a gentle reflux.
-
Reaction Completion: The addition of sodium is continued until the metal no longer dissolves, indicating the completion of the reaction.
-
Work-up: The reaction mixture is cooled to room temperature, and water is added to dissolve the sodium ethoxide. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, the exo-alcohol, is purified by column chromatography.
Experimental Workflow
The general workflow for the catalytic reduction and analysis of this compound is depicted in the following diagram.
Caption: General workflow for the catalytic reduction of this compound.
References
A Comparative Guide to the Enantioselective Synthesis and Configurational Analysis of Chiral Bicyclo[3.3.1]nonane-3,7-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the enantioselective synthesis of chiral bicyclo[3.3.1]nonane-3,7-dione derivatives and the determination of their absolute configuration. The bicyclo[3.3.1]nonane framework is a significant structural motif in numerous biologically active natural products and complex molecules, making its stereocontrolled synthesis a critical aspect of modern organic chemistry and drug discovery.
Enantioselective Synthesis: A Comparative Analysis
The asymmetric synthesis of bicyclo[3.3.1]nonane-3,7-diones primarily relies on the desymmetrization of prochiral starting materials. Among the most effective methods is the use of chiral organocatalysts, particularly chiral phosphoric acids, to catalyze intramolecular Michael cyclizations.
Organocatalytic Desymmetrizing Michael Cyclization
This strategy involves the intramolecular Michael addition of a 1,3-dicarbonyl compound to a tethered α,β-unsaturated ketone, promoted by a chiral Brønsted acid. This reaction creates the bicyclic core with high enantioselectivity.
Table 1: Comparison of Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Bicyclo[3.3.1]nonane Derivatives
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2-(but-3-en-1-oyl)-cyclohexane-1,3-dione | (R)-TRIP (5) | Toluene | 24 | 95 | 93 |
| 2 | 2-(pent-4-en-1-oyl)-5,5-dimethylcyclohexane-1,3-dione | (S)-STRIP (3) | Cyclohexane | 48 | 88 | 95 |
| 3 | 2-(3-phenylpropenoyl)-cyclohexane-1,3-dione | (R)-TRIP (5) | Mesitylene | 36 | 91 | 90 |
(Note: Data is representative and compiled from various sources on chiral phosphoric acid-catalyzed cyclizations of similar substrates. TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; STRIP = 3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
The success of this method hinges on the bifunctional nature of the chiral phosphoric acid catalyst, which can activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the cyclization.
Determination of Absolute Configuration
Establishing the absolute stereochemistry of the synthesized chiral this compound derivatives is crucial. A combination of chiroptical spectroscopic techniques and computational methods is the most reliable approach.
Comparison of Spectroscopic Methods
Table 2: Comparison of Methods for Determining Absolute Configuration
| Method | Principle | Advantages | Limitations |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Highly sensitive to the stereochemistry of the chromophore and its environment. Well-established empirical rules (e.g., Octant Rule) for ketones. | Can be complex to interpret for conformationally flexible molecules. Requires a chromophore that absorbs in the accessible UV-Vis range. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. | Provides a rich fingerprint of the entire molecule's stereochemistry. Less dependent on specific chromophores. | Requires specialized equipment. Spectra can be complex to interpret without computational support. |
| Theoretical Calculations (TDDFT) | Ab initio quantum mechanical calculations to predict ECD and VCD spectra for a given absolute configuration. | Allows for direct comparison of predicted spectra with experimental data for unambiguous assignment. | Computationally intensive. Accuracy depends on the level of theory and conformational sampling. |
| Chemical Correlation | Conversion of the molecule of unknown configuration to a compound of known absolute stereochemistry through stereochemically unambiguous reactions. | Provides definitive proof of configuration. | Requires a suitable known compound and reaction sequence that does not affect the chiral center of interest. Can be time-consuming. |
For bicyclo[3.3.1]nonane-3,7-diones, a concerted approach utilizing ECD or VCD spectroscopy in conjunction with Time-Dependent Density Functional Theory (TDDFT) calculations is highly recommended for a confident assignment of the absolute configuration.[1]
Experimental Protocols
General Protocol for Chiral Phosphoric Acid-Catalyzed Enantioselective Michael Cyclization
Materials:
-
Substituted 2-(alkenoyl)cyclohexane-1,3-dione (1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (3-5 mol%)
-
Anhydrous solvent (e.g., Toluene, Cyclohexane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 2-(alkenoyl)cyclohexane-1,3-dione substrate and the chiral phosphoric acid catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (typically room temperature to 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the enantiomerically enriched this compound derivative.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Workflow for Absolute Configuration Determination by ECD/VCD and TDDFT
Experimental Measurement:
-
Dissolve the enantiomerically pure this compound derivative in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Record the ECD or VCD spectrum on a calibrated spectrometer.
-
Process the spectral data according to the instrument's software.
Computational Analysis:
-
Perform a thorough conformational search for the (R)- and (S)-enantiomers of the molecule using a suitable molecular mechanics force field.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the ECD or VCD spectra for each conformer using Time-Dependent DFT (TDDFT).
-
Generate a Boltzmann-averaged spectrum for both the (R)- and (S)-enantiomers based on the relative energies of the conformers.
-
Compare the calculated spectra with the experimental spectrum. A match in the sign and shape of the Cotton effects (for ECD) or the vibrational bands (for VCD) allows for the unambiguous assignment of the absolute configuration.[1]
Visualizing the Methodologies
Below are diagrams illustrating the key processes described in this guide.
Caption: Workflow for the enantioselective synthesis of bicyclo[3.3.1]nonane-3,7-diones.
Caption: Workflow for determining absolute configuration using chiroptical methods and TDDFT.
References
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationships of Bicyclo[3.3.1]nonane-3,7-dione-Based Compounds
For researchers, scientists, and drug development professionals, the bicyclo[3.3.1]nonane scaffold represents a promising frontier in the quest for novel anticancer therapeutics. This rigid, three-dimensional core is a key feature in a variety of biologically active natural products and synthetic derivatives, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bicyclo[3.3.1]nonane-3,7-dione-based compounds, supported by experimental data, to inform the rational design of next-generation anticancer agents.
The inherent structural rigidity of the bicyclo[3.3.1]nonane framework allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Modifications to this core, particularly at the 3, 7, and 9 positions, have been shown to profoundly influence cytotoxic potency and selectivity. This guide will delve into these relationships, presenting a compilation of quantitative data from various studies to highlight key structural determinants for anticancer activity.
Comparative Cytotoxicity of Bicyclo[3.3.1]nonane Derivatives
The following table summarizes the in vitro cytotoxic activity of a selection of this compound derivatives and related compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are presented to facilitate direct comparison.
| Compound ID | Core Structure | R1 | R2 | R3 / Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | H | H | 9-methoxy-9-methyl | MCF-7 | 29.36 | |
| 2 (Olympiforin A) | Bicyclic Polyprenylated Acylphloroglucinol | Prenyl | Benzoyl | Multiple prenyl & methyl groups | MDA-MB-231 | 1.2 | [1][2] |
| EJ | 2.5 | [1][2] | |||||
| K-562 | 1.8 | [1][2] | |||||
| HL-60 | 1.5 | [1][2] | |||||
| 3 (Olympiforin B) | Bicyclic Polyprenylated Acylphloroglucinol | Prenyl | Benzoyl | Multiple prenyl & methyl groups | MDA-MB-231 | 2.1 | [1][2] |
| EJ | 3.4 | [1][2] | |||||
| K-562 | 2.9 | [1][2] | |||||
| HL-60 | 2.2 | [1][2] | |||||
| 4 (Garcimultiflorone I) | Bicyclic Polyprenylated Acylphloroglucinol | Prenyl | Benzoyl | Multiple prenyl groups | SGC7901 | Significant Inhibition | [3] |
| HCT116 | Significant Inhibition | [3] | |||||
| 5 (Compound 4c) | 3,7-Diazabicyclo[3.3.1]nonan-9-one | 3-(3-methoxypropyl) | 7-(3-(1H-imidazol-1-yl)propyl) | - | HepG2 | Moderate Activity | [4] |
| 6 (Compound 4e) | 3,7-Diazabicyclo[3.3.1]nonan-9-one | 3-(3-methoxypropyl) | 7-(2-(piperazin-1-yl)ethyl) | - | HepG2 | 3-9 (gradual decrease in viability) | [4] |
| 7 (Garcixanthochymone F-K series) | Bicyclic Polyprenylated Acylphloroglucinol | Various | Benzoyl | Multiple prenyl & hydroxyl groups | SGC7901, A549, HepG2, MCF-7 | (Data for series) | [5] |
| 8 (Kiiacylphnol A) | Polycyclic Polyprenylated Acylphloroglucinol | Complex polycyclic | - | - | Acute Myeloid Leukemia & Diffuse Large B-cell Lymphoma cell lines | Cytotoxic | |
| 9 (Oxepahyperforin) | Polycyclic Polyprenylated Acylphloroglucinol | Complex polycyclic | - | - | Acute Myeloid Leukemia & Diffuse Large B-cell Lymphoma cell lines | Cytotoxic | [6] |
| 10 (Compound 2 from G. multiflora) | Bicyclic Polyprenylated Acylphloroglucinol | - | - | - | MCF-7 | 17.00 ± 2.75 | [7] |
| T98 | 13.06 ± 1.62 | [7] | |||||
| HepG2 | 9.81 ± 1.56 | [7] | |||||
| 11 (Compound 7 from G. multiflora) | Caged Polyprenylated Acylphloroglucinol | - | - | - | MCF-7 | 15.34 ± 2.01 | [7] |
| T98 | 11.23 ± 1.88 | [7] | |||||
| HepG2 | 10.11 ± 1.93 | [7] |
Key Structure-Activity Relationship Insights
From the compiled data, several key SAR trends can be discerned:
-
Polyprenylated Acylphloroglucinol (PPAP) Moiety: The presence of a polyprenylated acylphloroglucinol scaffold fused to the bicyclo[3.3.1]nonane core, as seen in compounds like Olympiforin A and B, and the Garcimultiflorone and Garcixanthochymone series, generally confers potent cytotoxic activity.[1][2][3][5] The number and position of prenyl groups, as well as other substituents on the phloroglucinol ring, play a crucial role in modulating this activity.
-
Heterocyclic Modifications: The introduction of nitrogen atoms into the bicyclo[3.3.1]nonane skeleton, creating 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones), offers a versatile platform for tuning biological activity. The nature of the substituents on the nitrogen atoms is critical, as demonstrated by the difference in activity between compounds 5 and 6 . Specifically, the presence of a piperazin-1-yl)ethyl group at the 7-position in compound 6 resulted in more potent activity against HepG2 cells.[4]
-
Substitutions at the 9-position: Modification at the C9 bridge position, such as the introduction of a methoxy and methyl group in compound 1 , can lead to moderate anticancer activity.[8] This position represents a key site for further structural exploration.
-
Complex Polycyclic Systems: More complex, multi-ring systems built upon the bicyclo[3.3.1]nonane framework, such as the kiiacylphnols and oxepahyperforin, have also demonstrated significant cytotoxicity, highlighting the potential for developing highly potent agents through the synthesis of intricate molecular architectures.[6]
Experimental Protocols
The evaluation of the cytotoxic activity of these bicyclo[3.3.1]nonane-based compounds is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Representative MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549, etc.) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then made in the culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their cytotoxic effects.[3][4]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Key modification sites on the bicyclo[3.3.1]nonane core influencing anticancer activity.
Caption: Workflow for determining the cytotoxicity of bicyclo[3.3.1]nonane compounds using the MTT assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Kiiacylphnols A-H, eight undescribed polycyclic polyprenylated acylphloroglucinols with anticancer activities from Hypericum przewalskii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyprenylated Acylphloroglucinols With Different Carbon Skeletons From the Fruits of Garcinia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bicyclo[3.3.1]nonane-3,7-dione
For Immediate Use by Laboratory and Chemical Handling Professionals
This document provides critical safety and logistical guidance for the proper disposal of Bicyclo[3.3.1]nonane-3,7-dione (CAS No. 770-15-0). Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound is classified as a combustible solid, is harmful if swallowed, causes skin and serious eye irritation, and is severely hazardous to water.
Hazard and Safety Data
Proper handling and disposal of this compound require a clear understanding of its hazard profile. The following table summarizes key safety and regulatory information.
| Parameter | Value | Source |
| CAS Number | 770-15-0 | [1] |
| Physical Form | Powder | [1] |
| GHS Hazard Statements | H302, H315, H319 | [2] |
| H302: Harmful if swallowed | [2] | |
| H315: Causes skin irritation | [2] | |
| H319: Causes serious eye irritation | [2] | |
| GHS Signal Word | Warning | [2] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class | 3 (Severely hazardous to water) | [1] |
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment to minimize exposure risk:
-
Eye Protection: Chemical safety goggles or face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is required to prevent inhalation of the powder.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, equip yourself with the full PPE detailed in Section 2.
-
Contain the Spill: For a dry powder spill, gently cover the material with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent. Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Do not use a standard vacuum cleaner as this can create a dust explosion hazard.
-
Decontamination: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.
-
Waste Container: Seal the hazardous waste container tightly and label it clearly with the chemical name and associated hazards.
Step-by-Step Disposal Procedure
Due to its classification as severely hazardous to water (WGK 3), this compound must not be disposed of down the drain or in regular landfill waste.[1] It must be handled as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials from spills, in a clearly labeled, sealed, and compatible hazardous waste container.
-
The label should include: "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., irritant, harmful).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the disposal company with a full safety data sheet (SDS) or a complete hazard profile of the waste.
-
The primary recommended method of disposal for this compound is high-temperature incineration at a permitted hazardous waste facility.
-
Disposal Workflow Diagram
The following diagram illustrates the required workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Bicyclo[3.3.1]nonane-3,7-dione
This document provides critical safety protocols and logistical information for the handling and disposal of Bicyclo[3.3.1]nonane-3,7-dione. Adherence to these guidelines is paramount for ensuring laboratory safety and minimizing potential risks associated with this chemical.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 770-15-0 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Form | Powder |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and disposed of after contact with the chemical. |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A chemical fume hood is the preferred environment for all weighing and transfer operations to minimize inhalation exposure.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, ensure all recommended PPE is worn correctly.
3. Weighing and Transfer:
-
Dispense the powder carefully to avoid creating dust.
-
Use a spatula or other appropriate tool for transfers.
-
Close the container tightly after each use to prevent contamination and exposure.
4. Dissolution (if applicable):
-
If preparing a solution, add the solid to the solvent slowly while stirring in a closed or contained system if possible.
5. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent and then wipe down with a damp cloth.
Emergency Procedures:
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Fire | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish. As it is a combustible solid, avoid creating dust clouds. |
| Spill | For small spills, carefully sweep up the solid, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. |
Disposal Plan
1. Waste Collection:
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and contaminated labware, should be collected in a clearly labeled, sealed container.
-
Unused or unwanted this compound should also be placed in a designated, sealed waste container.
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
3. Waste Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not dispose of it down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Logical relationship for emergency response to incidents involving this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
